Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVJRPGBYSFNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678331 | |
| Record name | Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067915-34-7 | |
| Record name | Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Abstract
This compound is a synthetic heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its structure incorporates three key features: a piperidine core, a gem-difluoro substitution adjacent to a ketone, and a versatile β-keto ester moiety. This strategic combination of functional groups makes it a highly valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, outlines a plausible synthetic strategy, details expected analytical characterization, and explores its chemical reactivity and potential applications for researchers and drug development professionals.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, present in numerous classes of drugs and natural alkaloids.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can be leveraged to fine-tune molecular properties:
-
Metabolic Stability: The C-F bond is resistant to enzymatic oxidation, often blocking metabolically labile sites and increasing a drug's in vivo half-life.
-
Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and absorption.
-
Binding Affinity: The strong dipole of the C-F bond can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and selectivity.
-
Conformational Control: The steric and electronic effects of fluorine can restrict the conformational flexibility of a molecule, locking it into a more biologically active shape.[4][5]
This compound (CAS 1067915-34-7) serves as an exemplary building block, providing a pre-functionalized and fluorinated piperidine core for further synthetic elaboration in pharmaceutical and agrochemical research.[6][7]
Molecular Structure and Physicochemical Properties
The compound features a piperidone ring with a benzyl group on the nitrogen, an ethyl carboxylate at the 3-position, and a gem-difluoro group at the 5-position, alpha to the C4-ketone.
Caption: Molecular structure of the title compound.
Table 1: Compound Identifiers
| Property | Value | Reference |
| CAS Number | 1067915-34-7 | [7][8][9] |
| Molecular Formula | C₁₅H₁₇F₂NO₃ | [7][8] |
| Molecular Weight | 297.30 g/mol | [8] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes | Reference |
| Boiling Point | 365.6 ± 42.0 °C | Predicted | [7] |
| Density | 1.25 ± 0.1 g/cm³ | Predicted | [7] |
| Appearance | Not specified | Likely a solid or high-boiling oil | |
| Solubility | Not specified | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
Proposed Synthesis and Mechanistic Insights
Caption: Proposed synthetic workflow via Dieckmann condensation.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Acyclic Diester Precursor
-
To a solution of N-benzylglycine ethyl ester in a suitable aprotic solvent (e.g., THF), add a non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to form the enolate.
-
Slowly add a solution of ethyl 4,4-difluoro-4-iodobutanoate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup.
-
Purify the crude product via column chromatography to yield the acyclic diester precursor.
Causality: The use of a strong, non-nucleophilic base like LDA ensures complete and regioselective formation of the enolate from the glycine ester without competing side reactions. The iodo- leaving group on the butanoate is highly reactive towards SN2 displacement by the enolate.
Step 2: Intramolecular Dieckmann Condensation
-
Dissolve the purified diester precursor in anhydrous toluene or THF.
-
Add a strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), portion-wise at 0 °C.
-
Heat the mixture to reflux to drive the intramolecular cyclization. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a dilute acid (e.g., 1M HCl) to neutralize the base and protonate the resulting enolate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography.
Causality: The Dieckmann condensation is a classic method for forming five- and six-membered rings via intramolecular Claisen condensation. A strong base is required to deprotonate the carbon alpha to one of the ester groups, initiating the cyclization. Refluxing provides the necessary activation energy for the reaction to proceed efficiently.
Spectroscopic and Analytical Characterization
While commercial suppliers do not provide detailed analytical data for this compound, its structure allows for the prediction of key spectroscopic features. A rigorous quality control workflow is essential to confirm identity and purity.
Caption: Standard analytical workflow for compound validation.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.~3.6 ppm (s, 2H): Benzylic -CH₂- protons.~4.2 ppm (q, 2H): -OCH₂CH₃ of the ethyl ester.~1.3 ppm (t, 3H): -OCH₂CH₃ of the ethyl ester.~2.5-3.5 ppm (m, 5H): Piperidine ring protons (C2-H₂, C3-H, C6-H₂), likely complex multiplets with potential H-F coupling. |
| ¹³C NMR | ~195 ppm (t): Ketone C=O at C4 (triplet due to coupling with two adjacent F atoms).~168 ppm: Ester C=O.~137, 129, 128, 127 ppm: Aromatic carbons.~120 ppm (t): CF₂ carbon at C5 (large C-F coupling constant).~62 ppm: -OCH₂CH₃.~50-60 ppm: Piperidine and benzylic carbons.~14 ppm: -OCH₂CH₃. |
| ¹⁹F NMR | A single signal (singlet) is expected as the two fluorine atoms are chemically equivalent. |
| IR (cm⁻¹) | ~1745: Ester C=O stretch.~1725: Ketone C=O stretch.~1100-1200: Strong C-F bond stretches. |
| HRMS (ESI+) | Calculated m/z for [C₁₅H₁₈F₂NO₃]⁺ ([M+H]⁺): 298.1255. Found value should be within 5 ppm. |
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation: Use a standard reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution method.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Detection: Monitor at 254 nm using a UV detector.
-
Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.
Chemical Reactivity and Synthetic Applications
The compound's trifunctional nature provides multiple handles for chemical modification, making it a versatile scaffold for building molecular libraries.
Caption: Key chemical transformations of the title compound.
-
Reduction of the C4-Ketone: The ketone can be selectively reduced using hydride reagents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol. This reaction creates a new stereocenter, leading to a mixture of diastereomers that can potentially be separated.
-
N-Debenzylation: The N-benzyl protecting group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ gas over a Palladium on carbon catalyst). This unmasks the secondary amine, which is a crucial handle for introducing diverse substituents through N-alkylation, N-acylation, or reductive amination.
-
Modification of the β-Keto Ester: The ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in pharmaceuticals.
These transformations highlight the compound's utility as a scaffold for generating libraries of fluorinated piperidine analogues for structure-activity relationship (SAR) studies in drug discovery programs.[6]
Conclusion
This compound is a powerful and versatile chemical building block. Its strategically incorporated fluorine atoms offer a means to enhance the metabolic stability and modulate the physicochemical properties of derivative compounds. The presence of three distinct and selectively addressable functional groups—a ketone, an ester, and a cleavable N-benzyl group—provides chemists with a robust platform for creating diverse and complex molecules. This guide has provided a framework for understanding its properties, synthesis, and reactivity, underscoring its significant potential for researchers and scientists in the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. lookchem.com [lookchem.com]
- 8. capotchem.com [capotchem.com]
- 9. 1067915-34-7 | this compound - Fluoropharm [fluoropharm.com]
A Comprehensive Guide to the Structural Elucidation of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Foreword: The 'Why' Before the 'How'
In modern drug discovery, the piperidine scaffold is a cornerstone, prized for its frequent appearance in bioactive molecules and its conformational flexibility. The strategic introduction of fluorine atoms, particularly a gem-difluoro group, can profoundly enhance a molecule's pharmacological profile by modulating its basicity, lipophilicity, and metabolic stability.[1] Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a key building block that embodies this principle, serving as a valuable intermediate in the synthesis of novel therapeutics.[2][3]
This guide is not merely a list of procedures. It is a methodological narrative designed for researchers and drug development professionals. We will dissect the logic behind the multi-technique approach required for unambiguous structure confirmation, demonstrating how each piece of analytical data serves as a self-validating check on the others. Our goal is to move beyond simple data reporting and into the realm of interpretive expertise, establishing a robust and irrefutable structural assignment.
The Foundational Blueprint: Mass Spectrometry
Before we can assemble the puzzle, we must ensure we have all the pieces. High-Resolution Mass Spectrometry (HRMS) is our foundational tool, tasked with providing the empirical formula—the elemental composition of our target molecule.
Causality of Technique:
We choose HRMS, specifically with a soft ionization technique like Electrospray Ionization (ESI), for two primary reasons. First, it is sensitive and requires minimal sample. Second, and more critically, its high mass accuracy (typically <5 ppm) allows us to distinguish between isobars (molecules with the same nominal mass but different elemental compositions), providing a high degree of confidence in the assigned molecular formula.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use a positive ion mode to generate the protonated molecular ion, [M+H]⁺. Typical ESI source parameters would be a capillary voltage of 3-4 kV and a source temperature of 100-150°C.
-
Mass Analysis: Acquire the full scan mass spectrum using an Orbitrap or Time-of-Flight (TOF) mass analyzer over a range of m/z 100-500.
-
Data Processing: Determine the monoisotopic mass of the [M+H]⁺ ion and use the instrument software to predict the elemental composition based on the exact mass.
Data Interpretation & Validation
The proposed structure has a molecular formula of C₁₅H₁₇F₂NO₃.[3][4]
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₁₅H₁₇F₂NO₃ | N/A |
| Exact Mass (M) | 297.1176 | N/A |
| Protonated Ion [M+H]⁺ | 298.1254 | m/z 298.1254 ± 5 ppm |
The observation of an ion with an m/z value matching the theoretical [M+H]⁺ within a narrow mass tolerance window provides the first robust piece of evidence for our proposed formula.
Structural Fragmentation (MS/MS): Corroborating Connectivity
To further validate the structure, we can perform tandem mass spectrometry (MS/MS) by isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's connectivity. The benzyl group is particularly informative, as it readily forms a stable tropylium cation at m/z 91 upon fragmentation.
Identifying the Scaffolding: Vibrational Spectroscopy (FTIR)
Infrared spectroscopy provides a rapid assessment of the functional groups present. It is an orthogonal technique that complements the mass spectrometry data.
Causality of Technique:
Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy levels. By identifying these absorption bands, we can confirm the presence of key structural motifs like carbonyls and carbon-fluorine bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Expected Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Interpretation |
| C=O (Ketone) | Stretch | ~1730 cm⁻¹ | Confirms the 4-oxopiperidine core. |
| C=O (Ester) | Stretch | ~1745 cm⁻¹ | Confirms the ethyl carboxylate group. May overlap with the ketone stretch, appearing as a broadened or shoulder peak. |
| C-F | Stretch | 1100-1300 cm⁻¹ | Strong, characteristic absorbance confirming the presence of fluorine. |
| C-O (Ester) | Stretch | 1000-1300 cm⁻¹ | Confirms the ester linkage. |
| Aromatic C-H | Stretch | >3000 cm⁻¹ | Indicates the presence of the benzyl group's aromatic ring. |
| Aliphatic C-H | Stretch | <3000 cm⁻¹ | Corresponds to the piperidine ring and ethyl/benzyl CH₂ groups. |
The High-Resolution Map: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework and the precise connectivity of the atoms. A multi-dimensional approach (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) is essential for an unambiguous assignment.
Causality of Technique:
NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal bonding relationships. The choice of NMR solvent can influence chemical shifts, so consistency is key for comparing data against references.[5][6] Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.[7]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Subsequently, acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs. Acquisition times for 2D experiments may range from 30 minutes to several hours.
Workflow for Comprehensive NMR Analysis
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through coupling patterns.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| CH₃ (Ethyl) | ~1.2-1.3 | Triplet (t) | 3H | Coupled to the adjacent CH₂ group. |
| CH₂ (Ethyl) | ~4.1-4.2 | Quartet (q) | 2H | Coupled to the adjacent CH₃ group. |
| CH₂ (Piperidine, C6) | ~2.8-3.0 | Multiplet (m) | 2H | Diastereotopic protons coupled to each other and C5-F. |
| CH (Piperidine, C3) | ~3.5-3.7 | Triplet (t) | 1H | Coupled to the adjacent CH₂ group at C2. |
| CH₂ (Piperidine, C2) | ~3.2-3.4 | Multiplet (m) | 2H | Diastereotopic protons coupled to each other and C3-H. |
| CH₂ (Benzyl) | ~3.6-3.8 | Singlet (s) | 2H | Adjacent to nitrogen, no proton neighbors. |
| Ar-H (Benzyl) | ~7.2-7.4 | Multiplet (m) | 5H | Aromatic protons of the phenyl ring. |
A COSY spectrum would be used to confirm these couplings, showing correlations between the ethyl CH₂ and CH₃, and between the piperidine protons at C2 and C3.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ketone, C4) | ~195-205 | Ketone carbonyl, deshielded. |
| C=O (Ester) | ~168-172 | Ester carbonyl. |
| CF₂ (C5) | ~115-125 | Carbon attached to two electronegative fluorine atoms; will appear as a triplet due to ¹JCF coupling. |
| Aromatic (Benzyl) | ~127-138 | Multiple signals for the aromatic carbons. |
| CH (Piperidine, C3) | ~50-55 | Aliphatic carbon adjacent to ester. |
| CH₂ (Piperidine, C2, C6) | ~45-60 | Aliphatic carbons adjacent to nitrogen. |
| CH₂ (Benzyl) | ~60-65 | Aliphatic carbon adjacent to nitrogen and phenyl ring. |
| CH₂ (Ethyl) | ~61-63 | Ester methylene carbon. |
| CH₃ (Ethyl) | ~13-15 | Ester methyl carbon. |
An HSQC spectrum directly links each proton to the carbon it is attached to, confirming the assignments made in the ¹H and ¹³C tables. The most crucial correlations are revealed by the HMBC spectrum, which shows 2- and 3-bond correlations between protons and carbons, locking the fragments together.
¹⁹F NMR: The Fluorine Signature
The ¹⁹F NMR spectrum provides direct evidence for the fluorine atoms.
Causality of Technique:
¹⁹F is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR. Its chemical shift is very sensitive to the electronic environment.
Expected Data:
For the 5,5-difluoro group, the two fluorine atoms are chemically equivalent. They will be coupled to the two adjacent protons on C6. Therefore, we expect to see a single resonance in the ¹⁹F NMR spectrum that appears as a triplet (due to coupling with the two H6 protons).
Synthesis of Evidence: The Final Structure
-
HRMS provides the exact molecular formula.
-
FTIR confirms the presence of the key ketone, ester, and C-F functional groups.
-
¹H and ¹³C NMR build the C-H framework, identifying all the constituent parts of the molecule.
-
¹⁹F NMR specifically confirms the gem-difluoro substitution pattern at the C5 position.
-
2D NMR (COSY, HSQC, and especially HMBC) acts as the definitive glue, connecting the benzyl group to the piperidine nitrogen, the ethyl group to the carboxylate, and establishing the full connectivity of the piperidine ring, leaving no ambiguity.
By following this logical and self-validating workflow, we can assert with the highest degree of scientific confidence the structure of this compound, providing a solid foundation for its use in further research and development.
References
The Biological Significance of Gem-Difluorinated Piperidines: A Strategic Tool in Modern Drug Discovery
An In-Depth Technical Guide:
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics due to its favorable pharmacological properties and synthetic tractability.[1] However, optimizing lead compounds containing this scaffold often requires fine-tuning of their physicochemical and pharmacokinetic profiles. Gem-difluorination, the substitution of two hydrogens on a single carbon with fluorine atoms (a CF₂ group), has emerged as a powerful strategy to modulate these properties. This guide provides a comprehensive analysis of the biological significance of gem-difluorinated piperidines, exploring the profound and often complex effects of this modification on basicity (pKa), lipophilicity (LogP), molecular conformation, and metabolic stability. We will delve into the causal mechanisms behind these changes, present practical synthetic methodologies, and showcase the application of this unique structural motif in contemporary drug discovery programs.
The Piperidine Scaffold: A Privileged Structure in a Chemist's Toolbox
The six-membered nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous scaffolds in pharmaceutical science.[1] Its prevalence stems from several key features:
-
Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine ring possesses a distinct 3D shape, allowing for precise spatial orientation of substituents to engage with complex protein binding pockets.[1]
-
Basic Nitrogen Center: The nitrogen atom typically acts as a proton acceptor at physiological pH, which can be crucial for solubility and for forming key ionic interactions with biological targets.
-
Synthetic Versatility: A wealth of established synthetic methods allows for the controlled functionalization of the piperidine ring at various positions.[2]
However, the very properties that make piperidine attractive can also present challenges. The basicity of the nitrogen can lead to off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity.[3][4] Furthermore, the C-H bonds on the ring can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor bioavailability.[5] These challenges necessitate strategies to precisely modulate the scaffold's properties, and gem-difluorination stands out as a premier solution.
Strategic Property Modulation via Gem-Difluorination
The introduction of a gem-difluoro (CF₂) group is a bioisosteric replacement strategy, where the CF₂ moiety can act as a surrogate for other common functional groups like a carbonyl, an ether oxygen, or a gem-dimethyl group.[6][7] This substitution imparts profound changes due to the unique electronic properties of fluorine.
The following diagram illustrates the logical flow of how this single chemical modification can influence multiple downstream biological outcomes.
Caption: Logical flow of property modulation by gem-difluorination.
The Physicochemical Consequences of Gem-Difluorination
Modulation of Basicity (pKa)
The most predictable effect of introducing a CF₂ group is a significant reduction in the basicity of the piperidine nitrogen. This is a direct result of the powerful electron-withdrawing inductive effect of the two fluorine atoms, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.[8][9][10]
Causality: The pKa of a molecule is a critical determinant of its behavior in a biological system. A lower pKa means the compound will be less protonated at physiological pH (7.4). This is highly desirable for several reasons:
-
Reduced hERG Liability: A primary cause of drug-induced cardiac arrhythmia is the binding of basic compounds to the hERG potassium channel. Reducing basicity often mitigates this risk.[3][4]
-
Improved Permeability: A higher proportion of the neutral species can lead to improved membrane permeability and better oral absorption.
-
Altered Target Binding: Modifying the charge state can alter or optimize interactions with the target protein.
| Compound Class | Position of CF₂ | Typical pKa | ΔpKa (vs. Parent) | Reference |
| Parent Piperidine | N/A | ~10.5 - 11.0 | 0 | General |
| 3,3-difluoropiperidine | C3 | ~8.0 - 9.0 | -2.0 to -2.5 | [8] |
| 4,4-difluoropiperidine | C4 | ~9.0 - 9.5 | -1.5 to -2.0 | [8] |
Table 1: Representative pKa values for gem-difluorinated piperidines compared to their non-fluorinated parent compounds. The exact values vary based on other substituents.
Impact on Lipophilicity (LogP/LogD)
Unlike the predictable effect on pKa, the impact of gem-difluorination on lipophilicity (LogP) is complex and can be counterintuitive. The CF₂ group can either increase or decrease lipophilicity depending on its position and the molecular context.[8][9][11][12]
Causality: This complexity arises from two opposing effects:
-
Increased Lipophilicity: The CF₂ group itself is non-polar and can be more lipophilic than a CH₂ group due to its larger size and low polarizability.[13]
-
Decreased Lipophilicity: The strong inductive effect of the fluorine atoms can polarize adjacent C-H bonds, creating localized dipoles that increase interactions with water and thus lower the LogP.[13]
The final outcome depends on the spatial relationship between the CF₂ group and surrounding C-H bonds, which is dictated by the ring's conformation.[8][14] For instance, β,β-difluorinated derivatives have shown slightly increased lipophilicity, while γ,γ- and δ,δ-difluorinated counterparts were found to be less lipophilic.[13]
| Position of CF₂ | Typical ΔLogP (Fluorinated - Parent) | Dominant Effect | Reference |
| β (C3) | +0.1 to +0.3 | Increased local lipophilicity | [13] |
| γ (C4) | -0.2 to -0.5 | Inductive polarization of C-H bonds | [12][13] |
Table 2: General trends in the change in LogP upon gem-difluorination of a piperidine ring.
Conformational Control
Gem-difluorination imposes significant steric and electronic constraints on the piperidine ring, effectively locking it into specific conformations.[15][16][17] This pre-organization of the molecule can be a major advantage in drug design.
Causality: When a drug binds to its target, it must adopt a specific "active" conformation. If a molecule is highly flexible, a significant amount of energy (the "entropic penalty") is lost upon binding as it becomes rigidified. By using gem-difluorination to favor the active conformation even before binding, this entropic penalty is reduced, which can lead to a substantial increase in binding affinity and potency.[16][18]
Caption: Gem-difluorination restricts ring flexibility.
Implications for Drug Metabolism and Pharmacokinetics (DMPK)
One of the most common applications of fluorination in medicinal chemistry is to enhance metabolic stability.
Blocking Metabolic Oxidation
The C-H bonds of a piperidine ring are often sites of oxidation by CYP enzymes, a primary route of drug metabolism and clearance. Replacing a vulnerable CH₂ group with a chemically robust CF₂ group effectively blocks this metabolic pathway. The carbon-fluorine bond is exceptionally strong and not susceptible to enzymatic hydroxylation.[11][19]
Causality: By blocking a major clearance pathway, gem-difluorination can:
-
Increase the half-life (t½) of a drug in the body.
-
Improve oral bioavailability (%F).
-
Reduce the required dose and dosing frequency.
However, this strategy is not always successful. In some cases, blocking one metabolic site may simply redirect metabolism to another, previously minor, site on the molecule.[5] In a study on a macrocyclic system, a fluorinated analog was paradoxically less metabolically stable because the conformational changes induced by the CF₂ group exposed an amide bond to hydrolysis.[16] This highlights the importance of a holistic analysis.
| Compound Pair | t½ in Rat Liver Microsomes (min) | Improvement | Reference |
| Piperidine Analog 29 | ~5 | N/A | [5] |
| 4,4-difluoro Analog 30 | ~6 | Minimal | [5] |
| 11β-HSD1 Inhibitor 18 | 6 (in MLM) | N/A | [5] |
| 4-fluoro Analog 20 | >30 (in MLM) | >5-fold | [5] |
Table 3: Comparison of metabolic stability for parent and fluorinated analogs. Note that improvements are context-dependent. (MLM = Mouse Liver Microsomes).
Synthesis Strategies for Gem-Difluorinated Piperidines
The creation of these valuable building blocks relies on robust synthetic chemistry. The most common approach is the deoxofluorination of a corresponding ketone (a piperidone).
Deoxofluorination of Piperidones
This method involves treating a piperidone with a specialized fluorinating agent to convert the C=O group directly into a CF₂ group.
Caption: General workflow for synthesizing gem-difluorinated piperidines.
Common reagents for this transformation include:
-
Diethylaminosulfur trifluoride (DAST)
-
Sulfur tetrafluoride (SF₄)[15]
-
XtalFluor-E®
While effective, these reagents must be handled with extreme care due to their toxicity and reactivity. Recently, safer and more versatile methods, such as those using 3,3-difluoroallyl ammonium salts, are also being developed.[20]
Experimental Protocol: Synthesis of 4,4-Difluoro-1-benzylpiperidine
This protocol is a representative example of a deoxofluorination reaction. All work must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment.
-
Setup: To a dry, inert-atmosphere flask (e.g., oven-dried and cooled under Argon) containing a magnetic stir bar, add 1-benzyl-4-piperidone (1.0 eq).
-
Solvent: Dissolve the ketone in an appropriate anhydrous solvent (e.g., dichloromethane) to a concentration of ~0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of DAST (1.2 eq) in anhydrous dichloromethane dropwise via a syringe over 20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 4,4-difluorinated product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery
The unique profile of gem-difluorinated piperidines makes them valuable in various therapeutic areas.
-
Neurotherapeutics: The piperidine scaffold is common in CNS-active drugs.[21][22] Gem-difluorination can help optimize properties like metabolic stability and blood-brain barrier penetration, crucial for treating neurological conditions.[21][22][23]
-
Enzyme Inhibitors: The CF₂ group can act as a non-hydrolyzable mimic of a tetrahedral intermediate formed during enzymatic reactions (e.g., by proteases), leading to potent and stable enzyme inhibitors.[24]
-
Fragment-Based Drug Discovery (FBDD): The conformational rigidity and unique physicochemical properties of small gem-difluorinated piperidines make them excellent 3D fragments for FBDD campaigns, providing novel starting points for lead discovery.[2][4]
Conclusion and Future Outlook
Gem-difluorinated piperidines represent a sophisticated and highly effective tool in the arsenal of the modern medicinal chemist. The strategic introduction of a CF₂ group allows for the deliberate and often predictable modulation of basicity, the nuanced tuning of lipophilicity, the powerful imposition of conformational restraint, and the effective blocking of metabolic hotspots. While the synthesis of these compounds requires specialized reagents and expertise, the potential rewards in terms of improved drug-like properties are substantial. As synthetic methodologies become safer and more efficient, and our understanding of the complex interplay between fluorination and molecular properties deepens, the application of gem-difluorinated piperidines is set to expand, paving the way for the development of safer, more effective therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines - American Chemical Society [acs.digitellinc.com]
- 16. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. diva-portal.org [diva-portal.org]
- 19. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. WO2004031148A1 - Piperazine and piperidine derivatives for treatment of neurological diseases - Google Patents [patents.google.com]
- 22. US20100179130A1 - Use of piperine and derivatives thereof for the therapy of neurological conditions - Google Patents [patents.google.com]
- 23. US7560562B2 - Piperidine derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 24. Facing the gem-dialkyl effect in enzyme inhibitor design: preparation of homocycloleucine-based azadipeptide nitriles [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique structural features, including the piperidine core, a common scaffold in many pharmaceuticals, and the gem-difluoro group, make it a valuable intermediate for the synthesis of novel therapeutic agents.[2][3] The presence of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in an understanding of its chemical properties and potential hazards, to ensure its safe and effective use in a research and development setting.
Hazard Identification and Physicochemical Properties
1.1. GHS Classification (Predicted)
Based on the structure and available data for similar compounds, the following Globally Harmonized System (GHS) classifications are anticipated. It is crucial to handle the compound as if these hazards are confirmed.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
1.2. Physicochemical Data
| Property | Value | Source |
| CAS Number | 1067915-34-7 | [4] |
| Molecular Formula | C₁₅H₁₇F₂NO₃ | Ambeed |
| Molecular Weight | 297.30 g/mol | Ambeed |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| Boiling Point | 365.6 ± 42.0 °C (Predicted) | LookChem |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | LookChem |
Reactivity and Stability Profile
The reactivity of this compound is primarily dictated by the functional groups present: a tertiary amine, a ketone, an ester, and the α,α-difluoro substitution.
2.1. Hydrolytic Stability
The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The presence of electron-withdrawing fluorine atoms on the adjacent carbon can influence the rate of hydrolysis.[5][6] It is anticipated that the hydrolytic stability of this fluorinated ester may be compromised compared to its non-fluorinated analogs, particularly under basic conditions.[7] Therefore, prolonged storage in protic solvents, especially at non-neutral pH, should be avoided to prevent degradation.
2.2. Reactivity with Common Laboratory Reagents
-
Strong Acids: The tertiary amine of the piperidine ring will be protonated by strong acids to form a salt. The stability of the rest of the molecule under strongly acidic conditions should be evaluated on a small scale.
-
Strong Bases: Strong bases will catalyze the hydrolysis of the ethyl ester. Enolate formation at the C3 position is also possible, which could lead to subsequent reactions.
-
Oxidizing Agents: The benzyl group and the piperidine ring are susceptible to oxidation by strong oxidizing agents. Reactions with potent oxidizers should be approached with caution.
-
Reducing Agents: The ketone at the C4 position can be reduced by common reducing agents such as sodium borohydride.
2.3. Thermal Stability and Decomposition
Specific thermal decomposition data for this compound is not available. However, upon heating, decomposition may occur. Hazardous decomposition products could include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). The generation of HF is a significant concern with all fluorinated organic compounds at elevated temperatures.
Safe Handling and Personal Protective Equipment (PPE)
A multi-faceted approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential when handling this compound.
3.1. Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
3.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a fume hood to avoid the need for respiratory protection. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. |
3.3. Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and protecting the laboratory environment.
4.1. Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[6]
-
Protect from moisture to prevent hydrolysis.[6]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.
4.2. Disposal
-
All waste containing this compound must be considered hazardous.
-
Collect waste in a dedicated, labeled, and sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
5.1. Spills
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for proper disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the laboratory and alert others. Contact your institution's emergency response team immediately.
5.2. Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Toxicological Insights and Rationale
While specific toxicological data for this compound is limited, the structural motifs provide clues to its potential biological effects.
6.1. Fluorinated Piperidines in Drug Discovery
The piperidine ring is a common feature in many CNS-active drugs. The introduction of fluorine can modulate the basicity (pKa) of the piperidine nitrogen.[2][3] This is significant because a lower pKa can reduce the affinity for the hERG potassium channel, which is associated with cardiac toxicity.[2][3]
6.2. α,α-Difluoro Ketone Moiety
The α,α-difluoro-β-ketoester functionality is a key reactive center. Studies on similar α,α-difluoro-β-aminoketones have shown variable stability in rat serum, suggesting that the metabolic stability of this class of compounds can be influenced by the surrounding chemical structure.[8] This highlights the importance of empirical evaluation of the stability and metabolic fate of any new compound containing this moiety.
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery. Its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and create a safe laboratory environment for the exploration of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1067915-34-7 | this compound - Fluoropharm [fluoropharm.com]
- 5. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this complex organic molecule. Given its role as a key intermediate in pharmaceutical synthesis, a thorough understanding of its behavior in various organic solvents is paramount for process optimization, purification, and formulation.[1][2]
Introduction to the Molecule: A Structural Perspective
This compound (CAS No. 1067915-34-7) is a synthetic compound with the molecular formula C₁₅H₁₇F₂NO₃.[1][3] Its structure is characterized by a piperidine ring, a benzyl group, an ethyl carboxylate moiety, and two fluorine atoms.[1] These features impart a unique combination of polarity and lipophilicity, which are critical determinants of its solubility.
Key Structural Features Influencing Solubility:
-
Piperidine Ring: A heterocyclic amine that can act as a hydrogen bond acceptor.
-
Benzyl Group: A large, nonpolar aromatic group that contributes to lipophilicity.
-
Ethyl Carboxylate: An ester group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Difluoro Group: The two fluorine atoms significantly increase the molecule's polarity and can influence its interaction with solvents.[4] Fluorinated compounds often exhibit unique solubility properties, sometimes being both hydrophobic and lipophobic.[4][5]
Theoretical Solubility Profile: "Like Dissolves Like" in Practice
The principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[6] The polarity of both the solute and the solvent is a key factor.[6] Based on its structure, this compound possesses both polar (ester, ketone, difluoro) and nonpolar (benzyl) regions, suggesting it will exhibit a nuanced solubility profile.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the ester and ketone groups of the target molecule. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl groups of these solvents can act as hydrogen bond donors to the carbonyl oxygens and the nitrogen of the piperidine ring. However, the large nonpolar benzyl group may limit high solubility. |
| Nonpolar | Hexane, Toluene | Slightly Soluble to Insoluble | The dominant nonpolar nature of these solvents makes them poor candidates for solvating the polar functional groups of the molecule. The bulky benzyl group may allow for some limited interaction with toluene. |
| Other | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These are highly polar aprotic solvents capable of effectively solvating a wide range of organic molecules. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a systematic approach to experimentally determine the solubility of this compound. This method is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound
-
A range of organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Methanol, Ethanol, Hexane, Toluene, Acetonitrile, DMF, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
-
Sample Analysis:
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.
-
Factors Influencing Solubility Measurements
Several factors can influence the outcome of solubility experiments. Careful control of these variables is crucial for obtaining reliable data.
-
Temperature: The solubility of solids in liquids is generally temperature-dependent.[6] It is essential to maintain a constant and recorded temperature throughout the experiment.
-
Purity of the Compound: Impurities can affect the measured solubility. Ensure the starting material is of high purity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, if any aqueous media were to be used, the pH would significantly impact the solubility of a compound with a basic nitrogen atom like the piperidine ring.[6]
Conclusion
The solubility of this compound in organic solvents is governed by its complex molecular structure, which includes both polar and nonpolar functionalities. While a theoretical assessment provides valuable initial guidance, rigorous experimental determination is essential for accurate and actionable data. The protocol outlined in this guide offers a robust framework for researchers to systematically evaluate the solubility of this important pharmaceutical intermediate, thereby facilitating its effective use in synthesis, purification, and formulation development.
References
- 1. huang.lookchem.com [huang.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.com [capotchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
commercial suppliers of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
An In-Depth Technical Guide to Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1067915-34-7) is a synthetic compound of significant interest in the field of medicinal chemistry.[1][2] Its value lies in its unique molecular architecture, which combines a piperidine scaffold with a gem-difluoro motif. The piperidine ring is the most prevalent nitrogen-containing heterocycle found in pharmaceuticals, while the strategic incorporation of fluorine atoms is a widely recognized strategy for enhancing the pharmacological profile of drug candidates.[3] Approximately 20% of all globally sold medicines contain fluorine, a testament to its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4]
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, its critical applications in drug discovery, and practical information on procurement and handling.
Part 1: Physicochemical Properties and Structural Analysis
The molecular structure of this compound is foundational to its utility. The N-benzyl group serves as a common protecting group, while the ethyl carboxylate offers a reactive handle for further chemical modification. The most impactful feature is the gem-difluoro group at the C5 position, adjacent to the ketone. This substitution dramatically influences the electronic properties of the molecule, enhancing its potential for improved bioavailability and stability compared to non-fluorinated analogs.[2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1067915-34-7 | [2][5][6] |
| Molecular Formula | C₁₅H₁₇F₂NO₃ | [2] |
| Molecular Weight | 297.3 g/mol | [2] |
| Appearance | Solid | [7] |
| Storage Conditions | 0-8°C | [2] |
Structural Diagram
Caption: Chemical structure of the title compound.
Part 2: Synthesis and Manufacturing
A likely approach involves the construction of the core piperidone ring followed by a fluorination step. The synthesis could start from a protected piperidone precursor, which is then carboxylated and subsequently fluorinated.
Hypothetical Synthetic Workflow
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. 1067915-34-7 | this compound - Fluoropharm [fluoropharm.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate, a valuable fluorinated heterocyclic building block for pharmaceutical and agrochemical research.[1][2] The incorporation of a gem-difluoro moiety into the piperidine scaffold can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa), making it a desirable feature in modern drug design.[2][3] This guide details a robust two-step synthetic strategy, commencing with the preparation of the non-fluorinated β-keto ester precursor via a Dieckmann condensation, followed by a direct electrophilic difluorination. We provide in-depth mechanistic insights, step-by-step experimental protocols, and data interpretation to ensure reliable and reproducible execution by researchers in drug development and organic synthesis.
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous saturated heterocycles found in pharmaceuticals and natural products.[2] Its three-dimensional structure provides an excellent scaffold for orienting substituents in precise vectors to interact with biological targets.[2] The strategic introduction of fluorine atoms into this scaffold has become a cornerstone of medicinal chemistry.[4] The gem-difluoromethylene group (CF₂), in particular, serves as a unique bioisostere for a carbonyl group or a metabolically labile methylene group, often enhancing binding affinity and improving pharmacokinetic profiles.[2]
The target molecule, this compound, is a versatile intermediate.[1][5] The β-keto ester functionality allows for a wide array of subsequent chemical transformations, while the difluoro group at the C5 position locks the conformation and introduces the beneficial electronic properties of fluorine. This guide presents a reliable pathway to access this high-value compound.
Synthetic Strategy & Mechanistic Rationale
The synthesis is approached in a two-stage sequence, designed for efficiency and scalability.
-
Stage 1: Dieckmann Condensation to form the Piperidone Ring. The core piperidone ring is constructed using an intramolecular Claisen reaction, known as the Dieckmann condensation.[6][7][8] This classic carbon-carbon bond-forming reaction is ideal for creating five- and six-membered rings.[7][9] An acyclic diester precursor is treated with a strong base to generate an enolate, which then attacks the second ester group intramolecularly to cyclize, forming the β-keto ester product, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[10][11]
-
Stage 2: Electrophilic Difluorination. The second stage involves the introduction of the gem-difluoro group at the C5 position, which is alpha to the ketone. This is achieved through an electrophilic fluorination reaction. The C5 methylene protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a base generates an enolate, which acts as a nucleophile. This enolate attacks a powerful electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄).[12][13][14] The introduction of the first fluorine atom increases the acidity of the remaining proton on C5, facilitating a second, rapid fluorination event to yield the desired 5,5-difluoro product.[15]
Visualized Synthetic Workflow
Caption: Overall two-stage synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
This protocol is based on the principles of the Dieckmann condensation for constructing the piperidone ring system.[10][11]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Synthesis Grade | Custom Synthesis | Precursor diester |
| Sodium Ethoxide (NaOEt) | Reagent Grade, 95% | Sigma-Aldrich | Strong, non-nucleophilic base (in this context) |
| Toluene | Anhydrous, 99.8% | Acros Organics | Reaction solvent |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Chemical | For neutralization |
| Ethyl Acetate | ACS Grade | VWR | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For washing |
| Brine (Saturated NaCl) | ACS Grade | VWR | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar | Drying agent |
Equipment:
-
Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add anhydrous toluene (250 mL) followed by sodium ethoxide (1.1 equivalents).
-
Substrate Addition: Dissolve 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (1.0 equivalent) in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of sodium ethoxide in toluene over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching and Neutralization: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl (aq.) until the pH of the aqueous layer is approximately 6-7.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate as a pale yellow oil.[16]
Protocol 2: Synthesis of this compound
This protocol employs an electrophilic fluorination using Selectfluor®, a widely used and effective N-F reagent.[15][17]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | As prepared in Step 1 | - | Starting β-keto ester |
| Selectfluor® | Reagent Grade, ≥95% | Sigma-Aldrich | Electrophilic fluorine source |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ACS Grade | Fisher Chemical | Base |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Acros Organics | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent |
| Deionized Water | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Alfa Aesar | Drying agent |
Equipment:
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 equivalent) in anhydrous acetonitrile (100 mL).
-
Addition of Base: Add anhydrous sodium carbonate (3.0 equivalents) to the solution.
-
Addition of Fluorinating Agent: To the stirred suspension, add Selectfluor® (2.2 equivalents) portion-wise over 20 minutes at room temperature. Note: A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (100 mL) and wash it with deionized water (2 x 50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.
Data Summary & Characterization
Stoichiometry Table (Illustrative)
| Step | Compound | Mol. Wt. ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| Step 1 | Diester Precursor | ~307.4 | 1.0 | 50 | 15.37 g |
| Sodium Ethoxide | 68.05 | 1.1 | 55 | 3.74 g | |
| Step 2 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | 261.32 | 1.0 | 30 | 7.84 g |
| Selectfluor® | 354.26 | 2.2 | 66 | 23.38 g | |
| Sodium Carbonate | 105.99 | 3.0 | 90 | 9.54 g |
Expected Product Characterization:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR: Expect characteristic shifts for the benzyl group, ethyl ester, and piperidine ring protons. The C3 proton will appear as a multiplet.
-
¹⁹F NMR: Expect a singlet or closely coupled multiplet corresponding to the two equivalent fluorine atoms.
-
¹³C NMR: The C5 carbon will show a characteristic triplet due to coupling with the two fluorine atoms (¹JCF).
-
Mass Spectrometry (ESI+): Calculated for C₁₅H₁₇F₂NO₃ [M+H]⁺: 298.12. Found: ~298.1.
Mechanistic Visualization: Electrophilic Difluorination
The key step of difluorination proceeds through a stepwise mechanism facilitated by the acidity of the α-proton.
Caption: Mechanism of gem-difluorination at the C5 position.
Safety & Troubleshooting
Safety Precautions:
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Sodium ethoxide is highly reactive with water and moisture; handle under an inert atmosphere.
-
Selectfluor® is a strong oxidizing agent; avoid contact with combustible materials.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Dieckmann (Step 1) | Insufficiently active base or wet solvent. | Ensure sodium ethoxide is fresh and all solvents are rigorously dried. Extend reflux time. |
| Low Yield in Fluorination (Step 2) | Incomplete reaction; degradation of product. | Ensure vigorous stirring to mix the heterogeneous reaction. Monitor carefully and avoid excessive reaction times. |
| Monofluorinated Side Product | Insufficient fluorinating agent or reaction time. | Increase equivalents of Selectfluor® to 2.3-2.5 eq. Ensure the reaction is stirred until full conversion is observed. |
| Purification Difficulties | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is recommended. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cas 1067915-34-7,this compound | lookchem [lookchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1067915-34-7 | this compound - Fluoropharm [fluoropharm.com]
Application Note: Detailed Experimental Protocol for Dieckmann Condensation of Fluorinated Esters
For: Researchers, scientists, and drug development professionals.
Introduction
The Dieckmann condensation is a powerful intramolecular cyclization reaction of diesters, catalyzed by a base, to yield cyclic β-keto esters.[1][2] This reaction is an intramolecular variant of the Claisen condensation and is a cornerstone in organic synthesis for constructing five- and six-membered rings.[3] The resulting cyclic β-keto esters are versatile intermediates, readily transformed into a variety of carbocyclic and heterocyclic compounds, which are of significant interest in medicinal chemistry and natural product synthesis.[2][4][5]
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the synthesis of fluorinated cyclic ketones is a rapidly growing area of research. This application note provides a detailed, field-proven protocol for the Dieckmann condensation of fluorinated diesters, focusing on the critical experimental parameters, safety considerations, and troubleshooting strategies to ensure successful and reproducible outcomes.
Reaction Mechanism and Key Considerations
The Dieckmann condensation proceeds via the formation of an enolate intermediate.[6][7] A strong base abstracts an α-proton from one of the ester groups, generating a nucleophilic enolate.[8] This enolate then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.[9] Subsequent elimination of an alkoxide ion yields the desired cyclic β-keto ester.[6] The final deprotonation of the product drives the reaction to completion.[6]
The presence of fluorine atoms on the ester substrate can significantly influence the acidity of the α-protons and the reactivity of the carbonyl groups. This necessitates careful selection of the base and reaction conditions to achieve optimal results.
Visualization of the Reaction Workflow
Caption: A generalized experimental workflow for the Dieckmann condensation.
Detailed Experimental Protocol
This protocol is a general guideline for the Dieckmann condensation of a fluorinated diester using sodium hydride as the base. The specific substrate, solvent, temperature, and reaction time may require optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fluorinated Diester | Anhydrous | Varies | Substrate |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Major chemical suppliers | Strong base |
| Anhydrous Toluene | DriSolv® or equivalent | Major chemical suppliers | Reaction solvent |
| Anhydrous Methanol | ACS grade | Major chemical suppliers | Used for initiation |
| Saturated aq. NH4Cl | Reagent grade | Major chemical suppliers | Quenching agent |
| Dichloromethane (DCM) | ACS grade | Major chemical suppliers | Extraction solvent |
| Brine | Saturated NaCl solution | Prepared in-house | Washing agent |
| Anhydrous Na2SO4 | Reagent grade | Major chemical suppliers | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Major chemical suppliers | Column chromatography |
| Argon or Nitrogen Gas | High purity | Local gas supplier | Inert atmosphere |
Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Condenser (oven-dried)
-
Septa
-
Syringes and needles
-
Inert gas manifold (Schlenk line)
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Safety Precautions
-
Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. [10][11] Handle NaH in a fume hood under an inert atmosphere.[12] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[12][13]
-
Quenching the reaction can be exothermic and may evolve hydrogen gas. [14] Perform the quench slowly in an ice bath.
-
Anhydrous solvents are flammable. Handle them in a well-ventilated fume hood away from ignition sources.
Step-by-Step Procedure
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with an argon/nitrogen inlet, and a septum.
-
Place the flask under a positive pressure of inert gas.
-
-
Reaction Setup:
-
To the flask, add the fluorinated diester (1.0 eq.) dissolved in anhydrous toluene (concentration typically 0.1-1.0 M).
-
Under a stream of inert gas, carefully add sodium hydride (60% dispersion in mineral oil, 2.0-4.0 eq.).
-
Expert Insight: The mineral oil can be removed by washing the NaH with anhydrous hexanes under an inert atmosphere, followed by decantation of the solvent. However, for most applications, the presence of mineral oil is acceptable.
-
-
Reaction Initiation and Progression:
-
To the stirred suspension, carefully and slowly add a catalytic amount of anhydrous methanol via syringe. Caution: Hydrogen gas will evolve. [9]
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15] Reactions are typically complete within 12-24 hours.[9]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C using an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution until gas evolution ceases.[14]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclic β-keto ester.[9] The purity can be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Reaction | Inactive base | Use fresh, properly stored NaH. |
| Insufficiently dried glassware/reagents | Ensure all glassware is rigorously dried and use anhydrous solvents. | |
| Steric hindrance in the substrate | Increase reaction temperature and/or time. Consider a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).[16] | |
| Formation of Side Products | Intermolecular Claisen condensation | Use high dilution conditions to favor the intramolecular reaction. |
| Hydrolysis of the ester | Ensure anhydrous conditions are maintained throughout the reaction. | |
| Elimination reactions (for certain substrates) | Optimize the base and temperature. A less hindered base at a lower temperature may be beneficial. | |
| Difficult Purification | Co-elution of product and starting material | Optimize the chromatography solvent system. Consider derivatization of the product for easier separation. |
| Oily, difficult-to-handle product | Ensure complete removal of mineral oil from NaH if it interferes with purification. |
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting the Dieckmann condensation.
Conclusion
The Dieckmann condensation is a robust and reliable method for the synthesis of cyclic β-keto esters. When applied to fluorinated substrates, careful attention to experimental detail, particularly maintaining anhydrous conditions and handling the base appropriately, is paramount for success. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to synthesize novel fluorinated cyclic compounds.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 7. glasp.co [glasp.co]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 10. nj.gov [nj.gov]
- 11. alkalimetals.com [alkalimetals.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Note: High-Purity Isolation of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate via Optimized Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, experience-driven guide for the purification of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate, a key intermediate in pharmaceutical development.[1] The inherent chemical properties of this β-keto ester, including its susceptibility to keto-enol tautomerism and potential instability on acidic stationary phases, present unique challenges for achieving high purity.[2][3] This document outlines a systematic approach, beginning with analytical Thin-Layer Chromatography (TLC) for solvent system optimization, and culminating in a robust flash column chromatography protocol. We address the critical need for stationary phase deactivation to mitigate compound degradation and improve separation efficiency. The protocols herein are designed to be self-validating, providing researchers with the rationale behind each step to ensure reproducible, high-purity outcomes.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics.[1] The presence of a β-keto ester functionality, a basic piperidine nitrogen, and acid-sensitive gem-difluoro ketone group makes its purification a non-trivial task. Several key challenges must be addressed:
-
Keto-Enol Tautomerism: Like many β-dicarbonyl compounds, the target molecule can exist in equilibrium between its keto and enol forms.[3][4][5][6][7] This phenomenon can lead to significant band broadening or the appearance of multiple spots on TLC, complicating analysis and causing poor separation during column chromatography.[2][8]
-
Acid Sensitivity: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[9] These acidic sites can catalyze the degradation of sensitive molecules. The gem-difluoro moiety adjacent to the ketone may increase the lability of the compound under acidic conditions.
-
Basic Nitrogen: The piperidine nitrogen is basic and can interact strongly with the acidic silanol groups of silica gel, leading to significant peak tailing and potential irreversible adsorption.[10]
To overcome these challenges, a carefully optimized column chromatography protocol is essential. This guide focuses on the use of normal-phase chromatography on a deactivated stationary phase to ensure the stability and efficient separation of the target compound.
Foundational Workflow: From TLC to Purified Product
The logical flow for developing a successful purification method is outlined below. Each step is critical for diagnosing potential issues and systematically arriving at the optimal conditions.
Caption: Workflow for purification by column chromatography.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 40-63 µm particle size)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Triethylamine (TEA, ≥99%)
-
TLC plates (Silica gel 60 F254)
-
Potassium permanganate (KMnO₄) stain for TLC visualization
Protocol 1: TLC Analysis and Eluent Selection
The initial and most critical step is to identify a suitable mobile phase (eluent) that provides adequate separation of the target compound from impurities.
Causality: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35.[2][10] An Rf in this range typically translates to a good elution profile on a column, allowing for sufficient separation without excessively long run times.
-
Prepare Test Solvents: In separate small beakers, prepare various mixtures of Hexanes and Ethyl Acetate. Good starting points are 9:1, 8:2, and 7:3 (v/v) Hexanes:EtOAc.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM. Using a capillary tube, spot the solution onto the baseline of three TLC plates.
-
Develop the Plates: Place one plate in each of the prepared TLC chambers containing the different solvent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
-
Prepare a potassium permanganate stain solution. Dip the dried plates into the stain and gently heat with a heat gun until spots appear. Piperidine-containing compounds often stain well with KMnO₄.[11]
-
-
Troubleshoot and Optimize:
-
If the Rf is too high (>0.5): The eluent is too polar. Decrease the proportion of ethyl acetate.
-
If the Rf is too low (<0.1): The eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If streaking or tailing is observed: This strongly suggests interaction with the acidic silica. Proceed to incorporate a basic modifier. Add 1% triethylamine (TEA) to the optimized solvent system (e.g., 79:20:1 Hexanes:EtOAc:TEA).[10][12][13] Re-run the TLC with this new system. The addition of TEA should result in a more compact, well-defined spot.[9][14]
-
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale |
| Mobile Phase | 80:20 Hexanes:EtOAc | 79:20:1 Hexanes:EtOAc:TEA | Addition of TEA neutralizes acidic silica sites, preventing peak tailing of the basic piperidine nitrogen.[10][12] |
| Observed Rf | ~0.3 (with tailing) | ~0.3 (compact spot) | An Rf of 0.2-0.35 is ideal for column separation. |
| Visualization | UV (254 nm), KMnO₄ stain | UV (254 nm), KMnO₄ stain | KMnO₄ is effective for visualizing piperidine alkaloids that may be weak UV chromophores.[11][15] |
Protocol 2: Flash Column Chromatography with Deactivated Silica
This protocol employs a "deactivation-in-place" method by incorporating triethylamine directly into the eluent. This is a field-proven, efficient technique for purifying acid-sensitive or basic compounds.[9][12][14]
-
Column Preparation:
-
Select an appropriately sized glass column with a stopcock. A general rule is a 30:1 to 50:1 ratio of silica gel to crude material by weight.[11]
-
Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, mix the calculated amount of silica gel with the initial, least polar eluent (e.g., 90:9:1 Hexanes:EtOAc:TEA) to form a free-flowing slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow excess solvent to drain until the solvent level reaches the top of the silica bed. Do not let the column run dry. Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Rationale: Dry loading is superior for compounds with limited solubility in the eluent and prevents band distortion that can occur with liquid loading.[12]
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Begin elution using a low-polarity mobile phase (e.g., 90:9:1 Hexanes:EtOAc:TEA).
-
Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good starting point).
-
Collect fractions in an ordered array of test tubes.
-
Gradient Elution: It is often effective to start with a less polar solvent system and gradually increase the polarity.[12] For example, after collecting an initial volume of the starting eluent, switch to the optimized TLC solvent (e.g., 79:20:1 Hexanes:EtOAc:TEA). This helps elute impurities first, followed by the target compound in a sharp band.
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine the fractions that show a single, clean spot corresponding to the target compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Broad Peaks/Band Broadening | Keto-enol tautomerism on the column.[2][8] | While difficult to eliminate completely, using a deactivated silica and running the column relatively quickly can minimize on-column equilibration time. Ensure the eluent is perfectly mixed. |
| Compound Stuck on Column | Strong interaction between the basic nitrogen and residual acidic sites on the silica. | Increase the percentage of TEA in the eluent (e.g., to 1.5-2%). If the compound is still retained, a more polar solvent like methanol may need to be added to the eluent system in small increments. |
| Co-elution of Impurities | Poor separation under the chosen solvent conditions. | Use a shallower solvent gradient or run the column isocratically (with a single solvent mixture) if the Rf values of the product and impurity are very close.[12] |
| No Compound Elutes | The eluent is not polar enough, or the compound has decomposed on the column. | First, try flushing the column with a much more polar solvent (e.g., 50:50 EtOAc:Hexanes, then 100% EtOAc). If nothing elutes, decomposition is likely. Consider using a more inert stationary phase like neutral alumina.[9] |
Conclusion
The successful purification of this compound hinges on a systematic approach that directly addresses the molecule's unique chemical liabilities. By employing Thin-Layer Chromatography to develop an optimized solvent system and deactivating the silica gel stationary phase with triethylamine, researchers can effectively mitigate issues arising from keto-enol tautomerism and acid sensitivity. The detailed protocols and troubleshooting guide provided herein offer a robust framework for obtaining this valuable pharmaceutical intermediate with high purity, ensuring the integrity of subsequent synthetic steps and biological assays.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 6. (PDF) KETO–ENOL TAUTOMERISM IN Β-Dicarbonyls STUDIED BY [research.amanote.com]
- 7. Keto-enol Tautomerism in [beta]-dicarbonyls Studied by Nuclear Magnetic ... - Jane Louise Burdett - Google ブックス [books.google.co.jp]
- 8. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a key synthetic intermediate in medicinal chemistry, valued for its unique trifunctionalized piperidine scaffold. The incorporation of a gem-difluoro group at the C5 position significantly influences the molecule's conformation, lipophilicity, and metabolic stability, making it an attractive building block for novel therapeutics. A thorough understanding of its structure and purity, achievable through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective use in drug discovery and development pipelines.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is the foundation for spectral interpretation. The numbering scheme used throughout this note is presented below.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this molecule is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons, further complicated by coupling to fluorine. The piperidine ring likely adopts a chair conformation, which will influence the observed coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-Aryl | 7.25-7.40 | m | - | Protons of the benzyl group phenyl ring. |
| H-Bn | ~3.65 | s | - | Benzylic methylene protons. May appear as two doublets if rotation is restricted. |
| H-3 | ~3.50 | d | J(H3-H2) ≈ 4-6 Hz | The chemical shift is influenced by the adjacent carbonyl and ester groups. |
| H-2 | ~3.00-3.20 | m | - | Diastereotopic protons with complex coupling to H-3 and each other. |
| H-6 | ~2.80-3.00 | t (triplet) | J(H6-F5) ≈ 25-30 Hz | Diastereotopic protons coupled to the gem-difluoro group at C5. The triplet arises from coupling to two equivalent fluorine atoms. |
| O-CH₂-Et | ~4.20 | q | J ≈ 7.1 Hz | Ethyl ester methylene protons. |
| O-CH₂-CH₃ -Et | ~1.25 | t | J ≈ 7.1 Hz | Ethyl ester methyl protons. |
Key Insights for ¹H NMR Interpretation:
-
Benzyl Group: The five aromatic protons of the benzyl group are expected to appear as a complex multiplet in the range of 7.25-7.40 ppm. The two benzylic protons (H-Bn) will likely appear as a singlet around 3.65 ppm, assuming free rotation around the N-C bond.
-
Piperidine Ring Protons:
-
H-3: This proton is adjacent to the ester and carbonyl groups, which will deshield it, placing its signal around 3.50 ppm. It is expected to be a doublet due to coupling with the adjacent H-2 protons.
-
H-2 and H-6: The methylene protons at C2 and C6 are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals. They will exhibit geminal coupling to each other and vicinal coupling to adjacent protons.
-
Fluorine Coupling: A key feature of the spectrum will be the large geminal coupling between the H-6 protons and the fluorine atoms at C5. This is expected to result in a triplet for the H-6 signal with a coupling constant (²JHF) in the range of 25-30 Hz.
-
-
Ethyl Ester Group: The ethyl ester will show a characteristic quartet for the methylene protons (O-CH₂) around 4.20 ppm and a triplet for the methyl protons (CH₃) around 1.25 ppm, both with a coupling constant of approximately 7.1 Hz.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will be equally informative, with the carbon signals being influenced by the neighboring functional groups and the fluorine atoms. Carbons directly bonded to fluorine will appear as triplets due to one-bond C-F coupling (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF and ³JCF).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Notes |
| C=O (Ketone) | ~195 | t (triplet) | ²JCF ≈ 20-30 Hz. The carbonyl carbon is coupled to the two fluorine atoms at C5. |
| C=O (Ester) | ~168 | s | - |
| C-Aryl (ipso) | ~138 | s | - |
| C-Aryl | ~127-129 | s | - |
| C5 | ~120 | t (triplet) | ¹JCF ≈ 240-250 Hz. The carbon directly attached to the two fluorine atoms will show a large one-bond coupling. |
| C-Bn | ~60 | s | - |
| O-CH₂-Et | ~61 | s | - |
| C6 | ~55 | t (triplet) | ²JCF ≈ 20-25 Hz. This carbon is coupled to the two fluorine atoms at C5. |
| C3 | ~50 | s | - |
| C2 | ~48 | s | - |
| O-CH₂-CH₃ -Et | ~14 | s | - |
Key Insights for ¹³C NMR Interpretation:
-
Carbonyl Carbons: The ketone carbonyl at C4 is expected around 195 ppm and will likely appear as a triplet due to two-bond coupling with the C5 fluorine atoms. The ester carbonyl will be further upfield, around 168 ppm.
-
Fluorinated Carbon (C5): The most characteristic signal will be that of C5, which is directly bonded to two fluorine atoms. This carbon will be significantly shifted downfield and will appear as a triplet with a very large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz.
-
Piperidine Ring Carbons: The C6 carbon, being adjacent to the CF₂ group, will also show coupling to fluorine (²JCF), likely appearing as a triplet around 55 ppm. The C2 and C3 carbons are further away and may not show resolved C-F coupling.
-
Benzyl and Ethyl Groups: The carbons of the benzyl and ethyl groups will appear in their expected regions.
Experimental Protocols
To obtain high-quality NMR spectra, proper sample preparation and instrument setup are crucial.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a good first choice as it is a common solvent for organic molecules. For variable temperature studies or if solubility is an issue, other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition Workflow
Caption: Recommended workflow for NMR data acquisition and analysis.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment is essential for identifying proton-proton coupling networks, helping to trace the connectivity of the protons in the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to be rich in structural information. The key to accurate interpretation lies in recognizing the influence of the gem-difluoro group on the chemical shifts and coupling constants of the neighboring protons and carbons. The characteristic large C-F and H-F coupling constants serve as powerful diagnostic tools for confirming the presence and position of the fluorine atoms. By following the detailed protocols and utilizing the predictive analysis provided in this application note, researchers can confidently characterize this important synthetic intermediate and ensure its quality for downstream applications in drug discovery and development.
Application Notes and Protocols for ¹⁹F NMR Spectroscopy of gem-Difluoropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of the gem-difluoro motif into piperidine scaffolds represents a pivotal strategy in modern medicinal chemistry, imparting unique physicochemical and pharmacological properties to drug candidates. The precise characterization of these fluorinated molecules is paramount, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful and sensitive analytical technique for this purpose. This comprehensive guide provides an in-depth exploration of the application of ¹⁹F NMR for the analysis of gem-difluoropiperidine derivatives. We will delve into the fundamental principles governing their ¹⁹F NMR spectra, present detailed experimental protocols for data acquisition and processing, and offer insights into the interpretation of chemical shifts and coupling constants for structural elucidation and conformational analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, enabling them to effectively leverage ¹⁹F NMR in their work with this important class of fluorinated heterocycles.
The Ascendancy of gem-Difluoropiperidines in Drug Discovery and the Role of ¹⁹F NMR
The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and bioactive natural products. Its conformational flexibility and ability to engage in key interactions with biological targets have cemented its status as a privileged structure in drug design. In recent years, the strategic incorporation of fluorine atoms, particularly as a gem-difluoro group (CF₂), onto the piperidine ring has gained significant traction. This modification can profoundly influence a molecule's properties, including:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug.
-
Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and altering its binding interactions.
-
Conformational Control: The presence of the CF₂ group can introduce specific conformational biases, locking the piperidine ring into a preferred geometry for optimal target engagement.[1][2][3]
Given these profound effects, the unambiguous characterization of gem-difluoropiperidine derivatives is a critical step in the drug discovery pipeline. ¹⁹F NMR spectroscopy stands out as the premier analytical method for this task due to several key advantages of the ¹⁹F nucleus:
-
High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of 1/2, a high gyromagnetic ratio (close to that of ¹H), and 100% natural abundance, making it a highly sensitive nucleus for NMR detection.[4][5]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F NMR is significantly larger than for ¹H NMR, spanning over 800 ppm.[4][5] This vast dispersion minimizes signal overlap, even in complex molecules, allowing for the clear resolution of individual fluorine environments.
-
Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the electronic and steric environment.[5][6] This makes it a powerful probe for detecting changes in conformation, intermolecular interactions, and binding events.[6]
-
Absence of Background Signals: Biological systems are essentially devoid of naturally occurring organofluorine compounds, resulting in background-free spectra when analyzing biological samples or in vivo systems.
Fundamental Principles: Deciphering the ¹⁹F NMR Spectra of gem-Difluoropiperidines
A thorough understanding of the factors that influence the ¹⁹F NMR parameters is essential for accurate spectral interpretation.
Chemical Shift (δ)
The chemical shift of the fluorine nuclei in a gem-difluoropiperidine is a rich source of structural information. The two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments and will, in most cases, give rise to two distinct signals in the ¹⁹F NMR spectrum. The precise chemical shifts are influenced by several factors:
-
Ring Position: The position of the CF₂ group on the piperidine ring (e.g., 2,2-, 3,3-, or 4,4-difluoro) is the primary determinant of the chemical shift range.
-
Substitution Pattern: The nature and stereochemistry of other substituents on the piperidine ring will significantly impact the electronic environment of the fluorine atoms and thus their chemical shifts.
-
Conformation (Axial vs. Equatorial): The orientation of the C-F bonds (axial or equatorial) has a profound effect on the ¹⁹F chemical shift. It has been observed that in many fluorinated piperidines, particularly when protonated, there is a preference for an axial orientation of the fluorine atom.[1][2][3] This preference is often driven by stabilizing hyperconjugative and electrostatic interactions.[1][2] The axial fluorine typically resonates at a different chemical shift compared to an equatorial fluorine.
-
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium and the electronic environment of the fluorine atoms, leading to changes in chemical shifts.
The following diagram illustrates the key factors influencing the ¹⁹F chemical shift in a generic gem-difluoropiperidine derivative.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate in the Synthesis of Novel Therapeutics: Application Notes and Protocols
The strategic incorporation of fluorine into molecular scaffolds has become a paramount tool in modern drug discovery. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] Among the plethora of fluorinated building blocks, Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate (CAS 1067915-34-7) has emerged as a highly versatile and valuable intermediate for the synthesis of novel and complex heterocyclic systems with therapeutic potential, particularly in the realm of neurological disorders.[5][6]
This guide provides an in-depth exploration of the applications of this key building block, complete with detailed experimental protocols and the scientific rationale behind its use in the construction of diverse and medicinally relevant scaffolds.
The Power of the Gem-Difluoro Group: A Bioisosteric Marvel
The cornerstone of the utility of this compound lies in the presence of the gem-difluoro group at the 5-position of the piperidine ring. This CF₂ group serves as a non-classical bioisostere for a carbonyl group or a methylene group, offering a unique combination of steric and electronic properties.[6]
| Feature | Impact on Drug Design |
| Metabolic Stability | The high strength of the C-F bond renders the α-position resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation. |
| Lipophilicity | The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. |
| Conformational Control | The gem-difluoro group can induce specific conformational preferences in the piperidine ring, potentially locking the molecule in a bioactive conformation for optimal target engagement. |
| Hydrogen Bond Acceptor | The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming additional interactions with the target protein and increasing binding affinity. |
Application in the Synthesis of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, are of immense interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe the binding pockets of biological targets.[7] The 4-oxo functionality of this compound makes it an ideal precursor for the synthesis of spiro-heterocycles, most notably spiro-oxindoles.
Spiro-oxindoles are a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9] A particularly powerful method for their synthesis is the three-component reaction involving an isatin, an amino acid, and a dipolarophile, proceeding through a 1,3-dipolar cycloaddition.[10]
Protocol 1: Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives
This protocol describes a plausible three-component reaction for the synthesis of a novel spiro[piperidine-4,3'-oxindole] derivative, a scaffold with potential applications as kinase inhibitors or for other therapeutic targets.[11][12] The reaction is based on the well-established 1,3-dipolar cycloaddition of an azomethine ylide generated in situ from isatin and sarcosine.[10]
Reaction Scheme:
A representative workflow for the synthesis of spiro-oxindoles.
Materials:
-
This compound (1.0 eq)
-
Isatin (or substituted isatin) (1.0 eq)
-
Sarcosine (1.1 eq)
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq), isatin (1.0 eq), and sarcosine (1.1 eq).
-
Add anhydrous methanol to the flask to achieve a concentration of approximately 0.1 M with respect to the piperidone starting material.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.
-
A precipitate of the spiro-oxindole product may form upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a common solvent for this type of reaction as it effectively dissolves the reactants and facilitates the formation of the azomethine ylide intermediate.
-
Reflux Conditions: The elevated temperature is necessary to promote the decarboxylation of the intermediate formed from isatin and sarcosine, leading to the generation of the reactive azomethine ylide.
-
Sarcosine: Sarcosine is used to generate the azomethine ylide. Other amino acids like L-proline can also be used, leading to different stereochemical outcomes.[10]
Construction of Fused Heterocyclic Systems
The β-ketoester functionality of this compound also allows for its participation in condensation reactions to form fused heterocyclic systems, such as pyrazoles. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Protocol 2: Synthesis of Pyrazolo[4,3-c]piperidine Derivatives
This protocol outlines a plausible synthesis of a pyrazolo[4,3-c]piperidine derivative, a scaffold of interest in medicinal chemistry. The reaction is based on the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[13]
Reaction Scheme:
A representative workflow for the synthesis of pyrazolo-piperidines.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the purified pyrazolo[4,3-c]piperidine derivative by spectroscopic methods.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable solvent for this condensation reaction, allowing for good solubility of the reactants and facilitating the reaction at reflux temperature.
-
Catalytic Acetic Acid: The acid catalyst protonates the carbonyl group of the ketoester, making it more electrophilic and promoting the initial nucleophilic attack by hydrazine.
-
Hydrazine Hydrate: This is a common and effective source of hydrazine for the synthesis of pyrazoles. Substituted hydrazines can also be used to introduce diversity at the N1 position of the pyrazole ring.
Building Complexity with the Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[14][15] The reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. The 4-oxo group and the adjacent active methylene group (from the β-ketoester moiety) in this compound make it a suitable substrate for a Gewald-type reaction, leading to the formation of thieno[3,2-c]piperidine derivatives.
Protocol 3: Synthesis of Thieno[3,2-c]piperidine Derivatives
This protocol provides a plausible method for the synthesis of a novel thieno[3,2-c]piperidine scaffold.
Reaction Scheme:
A representative workflow for the Gewald reaction.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
The precipitated product can be collected by vacuum filtration and washed with cold water.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterize the final thieno[3,2-c]piperidine derivative using appropriate analytical techniques.
Causality Behind Experimental Choices:
-
Morpholine as Base: Morpholine is a commonly used base in the Gewald reaction. It facilitates the initial Knoevenagel condensation between the ketone and the active methylene compound.[16]
-
Malononitrile: This serves as the active methylene nitrile component, providing the nitrogen and one of the carbon atoms for the resulting 2-aminothiophene ring. Other active methylene nitriles can also be employed.
-
Elemental Sulfur: Sulfur is the source of the thiophene ring's sulfur atom.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a difluorinated piperidine core and a reactive β-ketoester functionality provides access to a diverse array of complex and medicinally relevant heterocyclic scaffolds. The protocols outlined in this guide, based on established and robust chemical transformations, serve as a starting point for researchers and drug development professionals to explore the vast potential of this valuable intermediate in the quest for novel therapeutics. The strategic incorporation of the gem-difluoro group offers a clear advantage in modulating key drug-like properties, paving the way for the development of next-generation pharmaceuticals.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2010045251A3 - Spiro-oxindole compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents [mdpi.com]
- 11. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 14. Gewald reaction - Wikipedia [en.wikipedia.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. d-nb.info [d-nb.info]
The Strategic Application of Fluorinated Piperidines in Neuroscience Drug Discovery: A Guide for Researchers
The piperidine moiety is a cornerstone of central nervous system (CNS) drug discovery, appearing in a multitude of approved therapeutics. Its saturated, basic nitrogen-containing heterocyclic structure provides a versatile scaffold for engaging a wide array of CNS targets. However, the journey of a piperidine-containing molecule from a promising lead to a clinically effective drug is fraught with challenges, particularly concerning its pharmacokinetic and pharmacodynamic properties. The strategic incorporation of fluorine into the piperidine ring or its substituents has emerged as a powerful tool to overcome these hurdles, offering a nuanced approach to fine-tuning molecular properties for optimal CNS activity.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of fluorinated piperidines in neuroscience. We will delve into the rationale behind their use, provide detailed protocols for their evaluation, and present a framework for interpreting the resulting data.
The Fluorine Advantage in Neuropharmacology
The introduction of fluorine, the most electronegative element, into a piperidine scaffold can induce profound changes in its physicochemical and biological properties.[1][2][3] These modifications are not merely incremental but can be transformative, turning a peripherally restricted compound into a brain-penetrant drug or enhancing the selectivity of a promiscuous ligand.
Key Physicochemical Modifications:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen.[4][5][6] This is a critical parameter for CNS drugs, as a lower pKa can reduce ionization at physiological pH, potentially improving membrane permeability and oral absorption.[4]
-
Enhanced Lipophilicity (LogP/LogD): While seemingly counterintuitive for the highly polar fluorine atom, its incorporation often increases the lipophilicity of a molecule.[1][7][8] This is due to the masking of the underlying carbon skeleton and the creation of a more diffuse positive charge on the molecule's surface. Increased lipophilicity can facilitate passage across the blood-brain barrier (BBB).[9][10]
-
Metabolic Stability: Fluorine can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3][11] Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can significantly increase a compound's half-life and bioavailability.[12]
-
Conformational Control: The C-F bond can influence the conformational preferences of the piperidine ring through steric and electronic effects, such as the gauche effect.[1][13] This can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its target.
The interplay of these factors is crucial for optimizing a drug candidate's journey to its CNS target. The following diagram illustrates the multifaceted impact of fluorination on a piperidine-containing drug candidate.
Caption: Impact of Fluorination on Piperidine Drug Properties.
Design and Synthesis of Fluorinated Piperidines
The synthesis of fluorinated piperidines can be approached in two main ways: by starting with a pre-fluorinated building block or by introducing fluorine at a later stage in the synthetic sequence ("late-stage fluorination").[14][15][16] The choice of strategy depends on the desired position of the fluorine atom(s) and the overall complexity of the target molecule.
A common and practical approach involves the hydrogenation of commercially available fluoropyridines.[17] For example, the synthesis of 4-fluoropiperidine can be achieved through the reduction of 4-fluoropyridine.
Illustrative Synthetic Scheme: Synthesis of 4-Fluoropiperidine Hydrochloride
Caption: Synthesis of 4-Fluoropiperidine Hydrochloride.
Core Experimental Protocols for Evaluating Fluorinated Piperidines in Neuroscience
A rigorous and systematic evaluation of fluorinated piperidine candidates is essential to understand their potential as CNS therapeutics. The following protocols provide a foundation for assessing their key properties.
Protocol 1: Determination of Physicochemical Properties (pKa and LogD)
Rationale: The pKa and LogD (distribution coefficient at a specific pH) are fundamental parameters that govern a compound's absorption, distribution, and ability to cross the BBB.[5][6][18][19]
Materials:
-
Test compound
-
Potentiometric titrator or UV-Vis spectrophotometer
-
1-octanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Shake-flask apparatus or 96-well plate-based system
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Procedure (Shake-Flask Method for LogD):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the compound in PBS (pH 7.4) at a known concentration.
-
In a clean vial, add equal volumes of the aqueous solution and 1-octanol.
-
Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.
-
Carefully collect aliquots from both the aqueous and octanol layers.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Caco-2)
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as a widely accepted in vitro model of the intestinal and, by extension, the blood-brain barrier.[20][21][22] This assay helps predict a compound's potential for passive diffusion and active transport across biological barriers.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., a high-permeability compound like caffeine and a low-permeability compound like Lucifer yellow)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Step-by-Step Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A-B) permeability, add the test compound (at a known concentration) to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral to apical (B-A) permeability (to identify potential efflux), add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantify the concentration of the test compound in the collected samples.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 is often indicative of active efflux.[8]
Protocol 3: Assessment of P-glycoprotein (P-gp) Mediated Efflux
Rationale: P-glycoprotein is a key efflux transporter at the BBB that can severely limit the brain penetration of many drug candidates.[9][16][23][24] Understanding if a fluorinated piperidine is a P-gp substrate is crucial.
Materials:
-
MDR1-MDCK cell line (Madin-Darby canine kidney cells overexpressing human P-gp)
-
Transwell® inserts
-
Cell culture medium
-
HBSS
-
Test compound
-
Known P-gp inhibitor (e.g., verapamil or elacridar)
-
Analytical instrumentation (LC-MS/MS)
Step-by-Step Procedure:
-
Culture MDR1-MDCK cells on Transwell® inserts to form a confluent monolayer.
-
Perform a bidirectional permeability assay as described in Protocol 2.
-
In a parallel experiment, repeat the bidirectional permeability assay in the presence of a P-gp inhibitor in both the apical and basolateral chambers.
-
Calculate the Papp values and efflux ratio in the absence and presence of the inhibitor.
-
A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the test compound is a substrate of P-gp.
Protocol 4: In Vitro Metabolic Stability Assay (Liver Microsomes)
Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s.[10][11][12][15][25] Enhanced metabolic stability is a key advantage of fluorination.
Materials:
-
Pooled human or rodent liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound and control compounds (high and low clearance)
-
Ice-cold acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator/shaker at 37°C
-
Analytical instrumentation (LC-MS/MS)
Step-by-Step Procedure:
-
Prepare a working solution of the test compound.
-
In a 96-well plate, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold organic solvent.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (Clint).
Protocol 5: Radioligand Binding Assay for a CNS Target (e.g., Serotonin Transporter - SERT)
Rationale: This assay determines the affinity of a test compound for its intended molecular target.[26][27][28][29][30] High affinity and selectivity are critical for a successful CNS drug.
Materials:
-
Cell membranes expressing the target of interest (e.g., HEK293 cells overexpressing human SERT)
-
Radioligand specific for the target (e.g., [³H]-citalopram for SERT)
-
Test compound
-
Non-specific binding inhibitor (e.g., a high concentration of a known SERT inhibitor like fluoxetine)
-
Assay buffer
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
Step-by-Step Procedure:
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific inhibitor), and competitive binding (radioligand + membranes + varying concentrations of the test compound).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity retained on the filters.
-
Calculate the specific binding (Total - Non-specific).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
Protocol 6: In Vivo Behavioral Assay (e.g., Mouse Forced Swim Test for Antidepressant-like Activity)
Rationale: In vivo behavioral models are essential for assessing the potential therapeutic efficacy of a compound in a living organism.[1][2][17][31][32] The forced swim test is a common screening tool for antidepressant-like effects.
Materials:
-
Mice (e.g., C57BL/6)
-
Cylindrical water tanks
-
Water at a controlled temperature (23-25°C)
-
Video recording equipment
-
Test compound, vehicle, and positive control (e.g., a known antidepressant)
Step-by-Step Procedure:
-
Administer the test compound, vehicle, or positive control to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Place each mouse individually into a cylinder filled with water from which it cannot escape.
-
Record the behavior of the mice for a 6-minute session.[1][2]
-
Score the last 4 minutes of the session for time spent immobile (floating with only minor movements to keep the head above water).
-
A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Protocol 7: In Vivo Microdialysis for Brain Pharmacokinetics
Rationale: This technique allows for the direct measurement of unbound drug concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals, providing the most accurate assessment of target site exposure.[3][7][33][34][35]
Materials:
-
Rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound
-
Analytical instrumentation (LC-MS/MS)
Step-by-Step Procedure:
-
Surgically implant a guide cannula into the target brain region of the anesthetized animal using a stereotaxic frame.[3][7]
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples.
-
Administer the test compound (e.g., via intravenous or intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the samples to determine the concentration of the test compound over time.
-
Plot the brain concentration-time profile to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Caption: Experimental Workflow for Evaluating Fluorinated Piperidines.
Data Presentation and Interpretation
The quantitative data generated from these protocols should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Physicochemical and In Vitro ADME Properties of a Hypothetical Fluorinated Piperidine Series
| Compound | Fluorine Position | pKa | LogD (pH 7.4) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Microsomal t½ (min) |
| Parent | N/A | 9.8 | 1.5 | 1.2 | 4.5 | 15 |
| FP-1 | 4-fluoro | 8.9 | 1.9 | 3.5 | 1.8 | 45 |
| FP-2 | 3-fluoro | 9.1 | 1.7 | 2.8 | 2.5 | 30 |
Interpretation: In this hypothetical example, the introduction of a fluorine atom at the 4-position (FP-1) resulted in a significant decrease in pKa, an increase in lipophilicity, improved permeability, a reduction in the efflux ratio to below the critical threshold of 2, and a substantial increase in metabolic stability. These data would strongly support the advancement of FP-1 for in vivo testing.
The Role of Fluorine-18 in PET Imaging
An exciting application of fluorinated piperidines is in the development of positron emission tomography (PET) tracers for CNS imaging.[13][21][23][25][32][33][36][37][38][39] By incorporating the positron-emitting isotope ¹⁸F, researchers can non-invasively visualize and quantify the distribution of the piperidine-based ligand and its target in the living brain. This provides invaluable information on target engagement, receptor occupancy, and the pathophysiology of neurological disorders. The development of ¹⁸F-labeled piperidines often involves late-stage radiofluorination of a suitable precursor.
Conclusion
The judicious incorporation of fluorine into piperidine scaffolds is a proven and powerful strategy in modern neuroscience drug discovery. It provides medicinal chemists with a versatile toolkit to modulate key physicochemical and pharmacokinetic properties, thereby overcoming common obstacles to CNS drug development. By employing the detailed protocols and systematic evaluation workflow outlined in this guide, researchers can effectively harness the "fluorine advantage" to design and identify novel, brain-penetrant, and efficacious therapeutics for a wide range of neurological and psychiatric disorders.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. pKa and log p determination | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice [pubmed.ncbi.nlm.nih.gov]
- 9. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 18. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 19. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. enamine.net [enamine.net]
- 23. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Computational Strategies to Predict Effect of P-Glycoprotein Transporter Efflux and Minimize its Impact on the Penetration of Drugs into the Central Nervous System (CNS) | Bentham Science [eurekaselect.com]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdspdb.unc.edu [pdspdb.unc.edu]
- 31. animal.research.wvu.edu [animal.research.wvu.edu]
- 32. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 33. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Antibody pharmacokinetics in rat brain determined using microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. PET tracer development—a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The piperidine moiety, a privileged scaffold in numerous pharmaceuticals, when functionalized with fluorine atoms, offers a powerful tool for modulating metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a versatile building block that leverages these advantages, serving as a key precursor in the synthesis of novel therapeutic agents, particularly in the realm of enzyme inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this precursor in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a critical class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.
The Significance of the Difluoropiperidine Scaffold
The gem-difluoro group at the C5 position of the piperidine ring is not a mere structural embellishment. Its presence imparts several advantageous properties to the molecule and its downstream derivatives:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This substitution can significantly enhance the metabolic stability of the resulting drug candidates, leading to improved pharmacokinetic profiles.[1]
-
Conformational Rigidity: The steric bulk of the two fluorine atoms can introduce a degree of conformational constraint to the piperidine ring. This can be advantageous in locking the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for the target enzyme.
-
Modulation of Basicity: The high electronegativity of fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its charge state at physiological pH. This can be critical for optimizing interactions with the active site of the target enzyme and for improving cell permeability.
Application in the Synthesis of DPP-4 Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Many potent DPP-4 inhibitors feature a central amine-bearing scaffold that interacts with the active site of the enzyme. The difluoropiperidine moiety derived from this compound can be elaborated to form the core of novel DPP-4 inhibitors.
The following sections outline a detailed, multi-step synthetic protocol for the preparation of a potent DPP-4 inhibitor scaffold using this compound as the starting material. This proposed synthesis is based on established and well-documented organic transformations prevalent in medicinal chemistry.
Synthetic Workflow for a DPP-4 Inhibitor Scaffold
The overall synthetic strategy involves three key stages:
-
Amide Bond Formation: Coupling of the precursor with a suitable amine to introduce a key pharmacophoric element.
-
Debenzylation: Removal of the N-benzyl protecting group to liberate the piperidine nitrogen for subsequent functionalization.
-
Coupling with a β-Amino Acid Derivative: Formation of the final amide linkage with a crucial recognition motif for the DPP-4 enzyme.
Caption: Synthetic workflow for a DPP-4 inhibitor scaffold.
Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of N-Substituted-1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxamide
This protocol describes the formation of an amide bond between the ethyl ester of the precursor and a primary amine. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is a common and efficient method for amide bond formation, known for its high yields and low rates of racemization.[1]
Materials:
| Reagent | M.Wt. | Quantity (for 1 mmol scale) |
| This compound | 311.33 g/mol | 311 mg (1.0 mmol, 1.0 eq) |
| Primary Amine (e.g., benzylamine) | 107.15 g/mol | 129 mg (1.2 mmol, 1.2 eq) |
| HATU | 380.23 g/mol | 456 mg (1.2 mmol, 1.2 eq) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 388 mg (0.5 mL, 3.0 mmol, 3.0 eq) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL |
| Ethyl acetate | - | For workup |
| 1 M HCl (aq) | - | For workup |
| Saturated NaHCO₃ (aq) | - | For workup |
| Brine | - | For workup |
| Anhydrous Na₂SO₄ | - | For drying |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine (1.2 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Slowly add DIPEA (3.0 eq) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxamide.
Causality of Experimental Choices:
-
HATU and DIPEA: HATU is a highly efficient coupling reagent that activates the carboxylic acid (formed in situ via hydrolysis of the ester, although direct aminolysis is also possible) for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and to facilitate the reaction.[1]
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the reformation of the starting material and reduce the yield of the desired amide.
-
Aqueous Workup: The series of aqueous washes is designed to remove unreacted starting materials, coupling agent byproducts (e.g., tetramethylurea), and excess base, leading to a cleaner crude product for purification.
Protocol 2: N-Debenzylation via Catalytic Hydrogenation
This protocol details the removal of the N-benzyl protecting group, a critical step to unmask the piperidine nitrogen for further functionalization. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor is a mild and efficient method for this transformation.[2]
Materials:
| Reagent | M.Wt. | Quantity (for 1 mmol scale) |
| N-Substituted-1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxamide | - | 1.0 mmol (1.0 eq) |
| 10% Palladium on Carbon (Pd/C) | - | 50-100 mg (catalytic) |
| Ammonium Formate | 63.06 g/mol | 315 mg (5.0 mmol, 5.0 eq) |
| Methanol (MeOH) | - | 10 mL |
| Celite® | - | For filtration |
Procedure:
-
In a round-bottom flask, dissolve the N-benzylated piperidine derivative (1.0 eq) in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate (5.0 eq) to the reaction mixture.
-
Reflux the mixture for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude debenzylated product.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Causality of Experimental Choices:
-
Pd/C and Ammonium Formate: Palladium on carbon is a heterogeneous catalyst that facilitates the transfer of hydrogen from the ammonium formate to the N-benzyl group, leading to its cleavage and the formation of toluene as a byproduct. This method is often preferred over using hydrogen gas due to its operational simplicity and safety.[2]
-
Methanol as Solvent: Methanol is a common solvent for catalytic hydrogenation reactions as it is polar and can dissolve a wide range of organic compounds and ammonium formate.
-
Filtration through Celite®: Celite® is a diatomaceous earth that forms a fine filter bed, effectively removing the finely divided palladium catalyst from the reaction mixture.
Protocol 3: Coupling with (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
This final step involves the coupling of the debenzylated piperidine core with a key β-amino acid derivative, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is a common structural motif in many potent DPP-4 inhibitors, including Sitagliptin.[3]
Materials:
| Reagent | M.Wt. | Quantity (for 1 mmol scale) |
| N-Substituted-5,5-difluoro-4-oxopiperidine-3-carboxamide | - | 1.0 mmol (1.0 eq) |
| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 233.17 g/mol | 256 mg (1.1 mmol, 1.1 eq) |
| HATU | 380.23 g/mol | 418 mg (1.1 mmol, 1.1 eq) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 388 mg (0.5 mL, 3.0 mmol, 3.0 eq) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL |
| Ethyl acetate | - | For workup |
| 1 M HCl (aq) | - | For workup |
| Saturated NaHCO₃ (aq) | - | For workup |
| Brine | - | For workup |
| Anhydrous Na₂SO₄ | - | For drying |
Procedure:
-
Follow the same procedure as outlined in Protocol 1 , using the debenzylated piperidine derivative as the amine component and (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as the carboxylic acid component.
-
The reaction progress should be monitored carefully by LC-MS to ensure the formation of the desired product.
-
The final product, a potent DPP-4 inhibitor scaffold, can be purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Causality of Experimental Choices:
-
HATU/DIPEA Coupling: This robust coupling method is again employed to ensure efficient formation of the final amide bond, which is crucial for the biological activity of the target molecule.[1]
-
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: The specific stereochemistry and the trifluorophenyl group of this β-amino acid are critical for high-affinity binding to the S1 pocket of the DPP-4 enzyme.
Part 2: In Vitro Evaluation of DPP-4 Inhibitory Activity
Once the final compound is synthesized and purified, its efficacy as a DPP-4 inhibitor must be evaluated. A common method is a fluorometric assay that measures the cleavage of a synthetic substrate.
Protocol 4: Fluorometric DPP-4 Inhibition Assay
Principle: This assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the Gly-Pro dipeptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected by a fluorescence plate reader. The inhibitory activity of the synthesized compound is determined by measuring the reduction in fluorescence signal in its presence.[4]
Materials:
| Reagent |
| Recombinant human DPP-4 enzyme |
| DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5) |
| Gly-Pro-AMC substrate |
| Synthesized inhibitor compound |
| Positive control inhibitor (e.g., Sitagliptin) |
| 96-well black microplate |
| Fluorescence microplate reader |
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in DPP-4 Assay Buffer to create a range of concentrations for testing.
-
In a 96-well black microplate, add the following to each well:
-
DPP-4 Assay Buffer
-
Recombinant human DPP-4 enzyme
-
Synthesized inhibitor at various concentrations
-
Positive control inhibitor (e.g., Sitagliptin) in separate wells
-
Control wells with no inhibitor (100% activity)
-
Blank wells with no enzyme (background fluorescence)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
References
Troubleshooting & Optimization
common side reactions in the synthesis of difluoropiperidones
Welcome to the technical support center for the synthesis of difluoropiperidones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during these synthetic procedures. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common side reactions, thereby improving the yield, purity, and reproducibility of your difluoropiperidone synthesis.
Introduction
The incorporation of fluorine atoms into piperidine scaffolds, particularly as a geminal difluoro group, is a widely adopted strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and pKa.[1] However, the synthesis of difluoropiperidones is often plagued by a unique set of challenges and side reactions that can significantly impact experimental outcomes. This guide provides a comprehensive overview of these common pitfalls and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for introducing a gem-difluoro group onto a piperidone ring?
A1: The two most common approaches are:
-
Electrophilic Fluorination of Piperidones: This involves the direct fluorination of a piperidone substrate, typically at the α-position to the carbonyl group, using an electrophilic fluorine source like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI).[2][3] The reaction proceeds through an enol or enolate intermediate.
-
Hydrogenation of Fluoropyridine Precursors: This strategy involves the synthesis of a suitably functionalized fluoropyridine which is then hydrogenated to the corresponding fluoropiperidine.[4] Subsequent oxidation or functional group manipulation can then yield the desired difluoropiperidone.
Q2: My electrophilic fluorination of a piperidone is giving me a mixture of mono- and di-fluorinated products. How can I improve the selectivity for the difluorinated compound?
A2: Achieving high selectivity for difluorination over monofluorination is a common challenge. The issue often lies in the relative rates of the first and second fluorination steps. Here are key parameters to optimize:
-
Stoichiometry of the Fluorinating Agent: The most critical factor is the amount of the electrophilic fluorinating agent. Using a slight excess (e.g., 2.1-2.5 equivalents) of the reagent is often necessary to drive the reaction to the difluorinated product.
-
Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion to the difluorinated product. Monitor the reaction progress carefully by TLC, LC-MS, or ¹⁹F NMR to determine the optimal endpoint.
-
Base and Solvent System: The choice of base and solvent can influence the formation and stability of the enolate intermediate, thereby affecting the rate of fluorination. For instance, stronger bases may favor the formation of the dianion, potentially facilitating the second fluorination.
Q3: I am observing significant decomposition of my starting material or product during the fluorination reaction. What could be the cause?
A3: Decomposition can arise from several factors, including the inherent instability of the substrate or product under the reaction conditions.
-
Harsh Reaction Conditions: Electrophilic fluorinating reagents can be strong oxidants.[5] Elevated temperatures or prolonged reaction times can lead to oxidative degradation. Consider running the reaction at a lower temperature for a longer duration.
-
Acidic Byproducts: Some fluorination reactions, particularly with reagents like Selectfluor™, can generate acidic byproducts that may catalyze decomposition pathways. The addition of a non-nucleophilic base can help to neutralize the reaction medium.
-
Substrate Sensitivity: The piperidone ring itself or other functional groups on your molecule may be sensitive to the reaction conditions. Protecting groups may be necessary for sensitive functionalities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions commonly encountered during the synthesis of difluoropiperidones.
Guide 1: Hydrodefluorination during Catalytic Hydrogenation of Fluoropyridines
Problem: Low yield of the desired fluoropiperidine due to the formation of non-fluorinated piperidine byproducts.
Symptoms:
-
Mass spectrometry analysis of the crude product shows a significant peak corresponding to the mass of the des-fluoro piperidine.
-
¹H NMR and ¹⁹F NMR spectra indicate the presence of the non-fluorinated analog and a lower than expected integration for the fluorine-containing product.
Causality: Hydrodefluorination (HDF) is a common side reaction during the catalytic hydrogenation of fluoroaromatics, where a C-F bond is cleaved and replaced with a C-H bond. The mechanism often involves oxidative addition of the C-F bond to the metal catalyst, followed by hydrogenolysis. The propensity for HDF is influenced by the catalyst, solvent, and the electronic properties of the fluoropyridine.
Troubleshooting Workflow:
Troubleshooting Hydrodefluorination.
Detailed Protocols:
Catalyst Screening:
-
Initial Catalyst: Palladium on carbon (Pd/C) is a common choice but can be highly active for HDF.
-
Alternative Catalysts:
-
Rhodium on Carbon (Rh/C): Often shows lower HDF activity compared to Pd/C.
-
Platinum on Carbon (Pt/C): Can also be a viable alternative.
-
Catalyst Support: The nature of the support (e.g., alumina, calcium carbonate) can influence catalyst activity and selectivity.
-
Reaction Condition Optimization:
-
Hydrogen Pressure: Reduce the hydrogen pressure incrementally (e.g., from 50 psi to 20 psi) to disfavor the hydrogenolysis step of HDF.
-
Temperature: Perform the hydrogenation at or below room temperature if the reaction rate is acceptable.
-
Solvent: The solvent can play a crucial role. Protic solvents like methanol or ethanol are commonly used, but in some cases, aprotic solvents like ethyl acetate or THF may reduce HDF.
| Parameter | Recommendation to Minimize HDF | Rationale |
| Catalyst | Rh/C or Pt/C | Generally less active towards C-F bond cleavage than Pd/C. |
| H₂ Pressure | Lower (e.g., 1-10 atm) | Reduces the rate of hydrogenolysis of the C-F bond. |
| Temperature | Ambient or below | Decreases the overall reaction rate, including HDF. |
| Solvent | Screen protic and aprotic solvents | Solvent polarity can influence catalyst-substrate interactions. |
Guide 2: Ring-Opening of the Piperidone Moiety
Problem: Formation of acyclic byproducts resulting from the cleavage of the piperidone ring.
Symptoms:
-
Complex mixture of products observed by LC-MS and NMR, with masses not corresponding to the expected product or simple side reactions.
-
Presence of new carbonyl and/or amine functionalities in the IR or NMR spectra of the crude product.
Causality: Ring-opening of cyclic ketones and lactams can occur under certain conditions, especially during electrophilic fluorination. The mechanism can be complex but may involve the formation of a highly strained or unstable intermediate following the initial fluorination event.[6][7] For instance, electrophilic attack on the enolate can lead to a cationic intermediate that is susceptible to nucleophilic attack by solvent or other species, initiating ring cleavage.
Troubleshooting Workflow:
Troubleshooting Ring-Opening Reactions.
Detailed Protocols:
Choice of Fluorinating Agent:
-
Selectfluor™: A powerful fluorinating agent, but its high reactivity can sometimes promote side reactions.
-
N-Fluorobenzenesulfonimide (NFSI): Often considered a milder alternative to Selectfluor™ and may suppress ring-opening.
Reaction Condition Optimization:
-
Temperature: Perform the reaction at 0 °C or even lower temperatures to minimize the rate of the ring-opening pathway.
-
Solvent: Avoid nucleophilic solvents (e.g., methanol, water) that could participate in the ring-opening. Acetonitrile or dichloromethane are often good choices.
-
Additives: The addition of a mild, non-nucleophilic base (e.g., sodium carbonate or potassium carbonate) can help to neutralize any acidic species that might catalyze ring-opening.
Guide 3: Dehydrofluorination of the Difluoropiperidone Product
Problem: Formation of a monofluoro-α,β-unsaturated piperidone byproduct.
Symptoms:
-
Mass spectrometry shows a peak corresponding to the loss of HF from the desired product (M-20).
-
¹H NMR shows the appearance of vinylic proton signals.
-
¹⁹F NMR indicates the presence of a new fluorine-containing species.
Causality: gem-Difluoro compounds, particularly those adjacent to a carbonyl group, can undergo dehydrofluorination (elimination of HF) in the presence of a base.[8][9] The α-proton to the carbonyl is acidic and can be abstracted by a base, leading to an enolate that can then eliminate a fluoride ion to form an α,β-unsaturated system.
Troubleshooting Workflow:
Troubleshooting Dehydrofluorination.
Detailed Protocols:
Work-up and Purification:
-
Aqueous Quench: Quench the reaction with a mildly acidic or neutral solution, such as saturated ammonium chloride, instead of a basic solution like sodium bicarbonate if the product is stable under these conditions.
-
Extraction: During liquid-liquid extraction, avoid using strong bases to wash the organic layer.
-
Chromatography: Standard silica gel can be slightly acidic and may promote elimination. Consider neutralizing the silica gel with triethylamine before use or using alternative stationary phases like alumina.
Reaction Conditions:
-
If a base is required for the reaction, opt for a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to minimize the abstraction of the α-proton of the product.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening fluorination of bicyclic azaarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in the Dieckmann Cyclization of Fluorinated Precursors
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for a particularly challenging reaction: the Dieckmann cyclization of fluorinated precursors. Our goal is to equip you with the scientific rationale and practical steps to overcome low yields and undesired side reactions, ensuring the successful synthesis of your target fluorinated cyclic β-keto esters.
Introduction: The Fluorine Challenge in Dieckmann Cyclization
The Dieckmann cyclization, an intramolecular Claisen condensation, is a cornerstone of synthetic organic chemistry for constructing five- and six-membered rings.[1] The reaction proceeds through the formation of an enolate, which then attacks the second ester group within the same molecule. However, the introduction of fluorine atoms into the precursor molecule, while often desirable for modulating the properties of the final product, can significantly complicate this transformation. The high electronegativity of fluorine can alter the acidity of α-protons, influence the stability and reactivity of the enolate intermediate, and introduce new pathways for side reactions. This guide will dissect these challenges and provide targeted solutions.
Troubleshooting Guide: A Deeper Dive into Low Yields
This section addresses common issues encountered during the Dieckmann cyclization of fluorinated diesters in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My Dieckmann cyclization of a fluorinated diester is resulting in a very low yield or no product at all. What are the likely causes?
Answer:
Low or no yield in the Dieckmann cyclization of fluorinated precursors can stem from several factors, all linked to the unique electronic effects of fluorine. Here’s a breakdown of the most probable causes and how to address them:
-
Inefficient Enolate Formation: The acidity of the α-hydrogens is increased by the electron-withdrawing fluorine atoms, which should, in theory, facilitate deprotonation. However, the choice of base is critical. If the base is not strong enough to achieve a sufficient concentration of the enolate at equilibrium, the reaction will not proceed efficiently.
-
Solution: Consider using a stronger, non-nucleophilic base. While traditional alkoxide bases like sodium ethoxide are common, they may not be optimal.[2] Sterically hindered bases such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA) can be more effective in deprotonating hindered or less acidic α-protons without competing nucleophilic attack at the ester carbonyl.[3]
-
-
Side Reactions Dominating: The presence of fluorine can open up several unproductive reaction pathways that compete with the desired cyclization.
-
β-Elimination of Fluoride: If a fluorine atom is located on the carbon adjacent to the enolizable proton (the β-position to the forming enolate), base-induced elimination of hydrogen fluoride to form an α,β-unsaturated ester is a significant risk. This is a common decomposition pathway for α-fluoro carbonyl compounds.
-
Retro-Dieckmann Reaction: The Dieckmann cyclization is a reversible reaction.[2] If the cyclic β-keto ester product is sterically hindered or if the final deprotonation of the product to form a stabilized enolate is not favorable, the equilibrium may lie towards the starting materials. The electron-withdrawing nature of fluorine can also destabilize the final enolate, shifting the equilibrium.
-
Intermolecular Claisen Condensation: At high concentrations, an intermolecular reaction between two diester molecules can compete with the intramolecular cyclization, leading to polymeric byproducts.
-
-
Instability of the Product: Fluorinated β-keto esters can be susceptible to decomposition under the reaction or work-up conditions. For instance, they can be prone to hydration of the ketone carbonyl, which can complicate purification and lead to apparent low yields.[4]
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the Dieckmann cyclization of fluorinated precursors.
Question 2: I suspect side reactions are the primary cause of my low yield. How can I identify and mitigate them?
Answer:
Identifying the specific side reaction is key to devising an effective mitigation strategy.
-
Identifying Side Reactions:
-
NMR Spectroscopy: Carefully analyze the crude ¹H, ¹³C, and ¹⁹F NMR spectra of your reaction mixture. The presence of vinyl protons or new olefinic carbon signals might suggest β-elimination. A complex mixture of oligomeric or polymeric material could indicate intermolecular condensation.
-
Mass Spectrometry: LC-MS or GC-MS analysis of the crude reaction mixture can help identify the molecular weights of byproducts, providing clues to their structures. For example, a mass corresponding to the starting material minus HF would strongly suggest β-elimination.
-
-
Mitigation Strategies:
-
Lowering Reaction Temperature: Many side reactions have higher activation energies than the desired cyclization. Running the reaction at a lower temperature can therefore favor the formation of the Dieckmann product.
-
High-Dilution Conditions: To minimize intermolecular condensation, the reaction can be performed under high-dilution conditions. This is achieved by slowly adding the diester to a solution of the base over an extended period. This maintains a low concentration of the starting material, favoring the intramolecular pathway.
-
Choice of Base: If β-elimination is the primary concern, a less-hindered, albeit strong, base might be preferable to a very bulky one, as the latter can sometimes favor elimination over proton abstraction. However, this must be balanced with the need for efficient enolate formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Dieckmann cyclization of fluorinated precursors?
A1: There is no single "best" base, as the optimal choice depends on the specific substrate. However, for many fluorinated diesters, strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a good starting point as it is inexpensive and the only byproduct is hydrogen gas. For more challenging substrates, stronger bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) may be necessary. It is crucial to use a full equivalent of base, as the final deprotonation of the β-keto ester product is what drives the reaction to completion.[5]
Q2: Can the Thorpe-Ziegler reaction be a viable alternative?
A2: Yes, the Thorpe-Ziegler reaction is an excellent alternative, particularly if the corresponding dinitrile is more accessible than the diester.[6] This reaction is the intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to the desired cyclic ketone.[3][7] The Thorpe-Ziegler reaction is conceptually similar to the Dieckmann cyclization and can be particularly useful for the formation of larger rings.[8]
Q3: How does the position of the fluorine atom affect the reaction outcome?
A3: The position of the fluorine atom is critical:
-
α-Fluorination (fluorine on the enolizable carbon): This increases the acidity of the α-proton, potentially facilitating enolate formation. However, it can also lead to a more stable C-F bond, making the resulting enolate less reactive.
-
β-Fluorination (fluorine on the adjacent carbon): This can lead to β-elimination of fluoride as a major side reaction.
-
Fluorination elsewhere in the molecule: The electron-withdrawing effects can still influence the reactivity of the ester carbonyls, making them more electrophilic.
Q4: Are there any special considerations for the work-up and purification of fluorinated β-keto esters?
A4: Yes. Fluorinated β-keto esters can be sensitive to both acidic and basic conditions.
-
Work-up: A careful, gentle acidic work-up is recommended to neutralize the reaction mixture and protonate the enolate of the product. Using a buffered solution (e.g., saturated aqueous ammonium chloride) can be beneficial to avoid strongly acidic conditions that might promote decomposition.
-
Purification: Standard silica gel chromatography can sometimes lead to decomposition of sensitive fluorinated compounds. It may be necessary to use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or to opt for other purification techniques such as distillation or recrystallization if the product is a solid. As mentioned earlier, be aware of the potential for hydrate formation, which can affect the apparent purity and characterization data.[4]
Experimental Protocols
General Protocol for the Dieckmann Cyclization of a Fluorinated Diester using Sodium Hydride
-
Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or toluene to the flask. The volume should be sufficient to create a high-dilution environment (e.g., 0.01-0.05 M final concentration of the diester).
-
Diester Addition: Dissolve the fluorinated diester (1.0 equivalent) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred suspension of sodium hydride over a period of 1-2 hours using a syringe pump.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, distillation, or recrystallization.
Data Summary Table: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | NaH, t-BuOK, LDA, KHMDS | Strong, non-nucleophilic bases are often required for efficient deprotonation. |
| Solvent | Anhydrous THF, Toluene | Aprotic solvents are necessary to avoid reaction with the base and enolate. |
| Concentration | High dilution (0.01-0.05 M) | Minimizes intermolecular side reactions. |
| Temperature | 0 °C to 50 °C | Lower temperatures can suppress side reactions. |
| Work-up | Saturated aq. NH₄Cl | Gentle quenching to avoid product degradation. |
Visualizing the Reaction Mechanism
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate. This valuable building block is instrumental in medicinal chemistry and drug discovery, primarily due to the unique properties conferred by its difluorinated piperidine scaffold.[1] The presence of the gem-difluoro group can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity, making it a desirable motif for novel therapeutic agents.[2][3]
This guide provides an in-depth look at the synthesis, focusing on the critical intramolecular Dieckmann condensation step. It is designed for researchers, chemists, and drug development professionals to facilitate a successful and optimized synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, and address common challenges through a comprehensive troubleshooting section and frequently asked questions.
The Synthetic Pathway: An Overview
The synthesis of the target molecule is achieved through an intramolecular cyclization of a linear diester precursor, a classic reaction known as the Dieckmann Condensation.[4][5][6] This reaction is highly effective for forming stable five- and six-membered rings.[7][8] The overall workflow involves the preparation of the acyclic difluorinated diester followed by a base-mediated ring closure.
Caption: High-level workflow for the synthesis.
The Core Mechanism: Dieckmann Condensation
The Dieckmann condensation is an intramolecular version of the Claisen condensation.[6] The reaction proceeds via the formation of an enolate ion, which then acts as a nucleophile to attack the second ester group within the same molecule, leading to the formation of a cyclic β-keto ester.
The key steps are:
-
Deprotonation: A strong base removes an acidic α-proton from one of the ester groups to form a reactive enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.
-
Final Deprotonation: The resulting product has a highly acidic proton between the two carbonyl groups. The base used in the reaction deprotonates this position in a nearly irreversible step, which is the thermodynamic driving force for the reaction.[7]
-
Protonation: An acidic workup in the final stage re-protonates the molecule to yield the final product.
Caption: Key stages of the Dieckmann condensation mechanism.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on their specific precursor and laboratory conditions.
Reagents & Solvents:
-
Acyclic Diester Precursor (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Allow the flask to cool to room temperature. Add the acyclic diester precursor and anhydrous THF (or toluene) to the flask.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride in small portions. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or heated to reflux (e.g., 50-70 °C) for 2-20 hours.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[9][10]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Purifying Fluorinated Piperidine Intermediates
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated piperidine intermediates. As crucial building blocks in modern drug discovery, the purity of these compounds is paramount. The introduction of fluorine, while bestowing desirable physicochemical and metabolic properties, frequently complicates purification protocols.[1][2][3] This guide, presented in a question-and-answer format, provides in-depth troubleshooting strategies and practical FAQs to empower researchers in their experimental endeavors.
Troubleshooting Guide: From Tailing Peaks to Tenacious Impurities
This section directly addresses specific issues encountered during the purification of fluorinated piperidine intermediates, offering both explanations for the underlying causes and step-by-step solutions.
Q1: My fluorinated piperidine is showing significant peak tailing in reversed-phase HPLC. What's causing this and how can I fix it?
A1: Peak tailing with basic compounds like piperidines on silica-based columns is a classic problem, often exacerbated by fluorination.
Root Cause Analysis:
The primary culprit is the interaction between the basic nitrogen of the piperidine ring and acidic silanol groups present on the surface of the silica-based stationary phase.[4] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the chromatogram. Fluorination can further influence this in a few ways:
-
Altered pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of the piperidine nitrogen.[5][6][7] While this might seem counterintuitive to causing issues, if the mobile phase pH is close to the pKa, the compound can exist in both its protonated and neutral forms, leading to peak broadening and tailing.[8]
-
Increased Polarity: Depending on the fluorination pattern, the molecule's overall polarity might increase, leading to stronger interactions with the stationary phase.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH to be at least 2 units away from the pKa of your fluorinated piperidine.[8] For these basic compounds, a lower pH (e.g., using 0.1% formic acid or trifluoroacetic acid - TFA) will ensure the piperidine is fully protonated, minimizing secondary interactions with silanols.[8]
-
Employ a Basic Additive: In cases where a low pH is not desirable for compound stability, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can help.[4] These additives act as silanol-masking agents, competing with your analyte for interaction sites on the stationary phase.[4]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups.[8] However, for particularly challenging separations, consider using a column specifically designed for basic compounds, often labeled as "base-deactivated" or having an embedded polar group.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[4][8] Try reducing the concentration or injection volume of your sample.[4][8]
Q2: I'm struggling to separate my target fluorinated piperidine from a closely related impurity. What strategies can I employ to improve resolution?
A2: Co-elution is a common hurdle, especially with impurities that share similar physicochemical properties to the target compound.
Root Cause Analysis:
Insufficient resolution arises when the chromatographic conditions do not provide adequate separation between the analyte and the impurity. This is often due to very similar polarities and/or structural similarities.
Troubleshooting Protocol:
-
Optimize Selectivity by Changing the Stationary Phase: If optimizing the mobile phase isn't enough, changing the column chemistry is the next logical step.
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases: These columns offer different selectivity compared to standard C18 phases, particularly for aromatic and fluorinated compounds, due to π-π and dipole-dipole interactions.[9][10]
-
Hydrophilic Interaction Chromatography (HILIC): For highly polar fluorinated piperidines that are poorly retained in reversed-phase, HILIC can be an excellent orthogonal technique.[8] It uses a polar stationary phase (e.g., silica, amide) with a high organic mobile phase.[8]
-
-
Employ an Orthogonal Purification Technique: If co-elution persists, a different purification method with a distinct separation mechanism is recommended.[8]
-
Supercritical Fluid Chromatography (SFC): SFC often provides orthogonal selectivity to HPLC and is particularly powerful for separating chiral compounds and complex mixtures.[8][11][12]
-
Crystallization: If your compound is a solid, recrystallization can be a highly effective method for removing impurities, especially on a larger scale. Experiment with different solvent systems to find one where your target compound has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.
-
-
Consider Derivatization: In challenging cases, especially with diastereomers, derivatizing the mixture with a chiral or achiral agent can create new compounds with more significant differences in their properties, making them easier to separate.[13][14] The derivatizing group can then be removed post-purification.[13]
Q3: I'm experiencing low recovery of my fluorinated piperidine intermediate from the column. Where is my compound going?
A3: Low or no recovery can be alarming and is often due to irreversible adsorption or compound instability.
Root Cause Analysis:
-
Irreversible Adsorption: Highly polar or basic compounds can stick irreversibly to the stationary phase, especially active silica gel in flash chromatography or HPLC.[8]
-
Compound Instability: The compound may be degrading on the column, particularly if the stationary phase is acidic or basic.[8][15]
-
Volatility: Some smaller, unprotected fluorinated piperidines can be volatile, leading to loss during solvent evaporation.[8][16][17]
Troubleshooting Protocol:
-
Test for Stability: Before committing your entire batch to a column, perform a small-scale stability test. Dissolve a small amount of your compound in the intended mobile phase and let it sit for the expected run time. Re-analyze by TLC or LC-MS to check for degradation.
-
Switch Stationary Phase: If irreversible adsorption is suspected, consider alternative stationary phases. For flash chromatography, alumina or Florisil can be less harsh alternatives to silica gel.[8] In HPLC, switching to a different chemistry or a more robust, end-capped column can help.
-
In-situ Protection: For volatile, unprotected fluorinated piperidines, a strategy of in-situ protection can be employed.[16][17] After the reaction, the crude mixture can be treated with a protecting group (e.g., Cbz, Fmoc) to increase its molecular weight and reduce volatility, making purification more manageable.[16][17]
-
Dry Loading for Flash Chromatography: If your compound has poor solubility in the eluent, dry loading is recommended.[8] Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.[8] This can prevent precipitation at the top of the column and improve recovery.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the purification of fluorinated piperidine intermediates.
Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for my fluorinated piperidine intermediate?
A4: SFC is a powerful technique that should be considered in several scenarios:[8]
-
Chiral Separations: SFC is a leading technique for the separation of enantiomers and diastereomers.[8][11][18]
-
High-Throughput Purification: SFC offers faster separations and column re-equilibration times compared to HPLC, making it ideal for purifying large numbers of samples.[8]
-
Thermally Labile Compounds: The lower operating temperatures in SFC can be beneficial for compounds that are sensitive to heat.[8]
-
"Green" Chemistry: SFC primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[12]
-
Difficult Separations: SFC often provides orthogonal selectivity to reversed-phase and normal-phase HPLC, potentially resolving compounds that are difficult to separate by other means.[8]
Q5: How can I effectively remove residual palladium catalyst from my hydrogenation reaction to form a fluorinated piperidine?
A5: Residual palladium can be problematic for downstream applications. Here are a few strategies for its removal:
-
Filtration through Celite or Silica: A simple and often effective method is to filter the reaction mixture through a pad of Celite or silica gel, which can adsorb the catalyst.[19]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively scavenge residual palladium. The carbon is then removed by filtration.
-
Metal Scavengers: Commercially available solid-supported scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) can be very effective. The scavenger is stirred with the reaction mixture and then filtered off.
-
Aqueous Washes: In some cases, acidic or basic washes can help remove residual metal catalysts, depending on their nature.[19][20]
Q6: My fluorinated piperidine diastereomers are difficult to separate. What is a good starting point for method development?
A6: A systematic approach is key for separating diastereomers.[4]
-
Initial TLC Screening: Use thin-layer chromatography to screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows some separation between the diastereomers.[13]
-
HPLC Method Development:
-
Start with Reversed-Phase: A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[4]
-
Explore Different Stationary Phases: If a C18 column doesn't provide adequate separation, try a PFP or phenyl-hexyl column, which can offer different selectivity for these types of compounds.[4][9]
-
Consider Normal-Phase or HILIC: Depending on the polarity of your diastereomers, normal-phase HPLC (e.g., silica column with ethanol/hexane) or HILIC may provide better separation.[4]
-
-
Leverage SFC: As mentioned, SFC is often superior for diastereomer separations.[18] Screening a variety of chiral and achiral columns in SFC is a highly effective strategy.
Data & Workflow Visualization
Table 1: HPLC Column Selection Guide for Fluorinated Piperidines
| Challenge | Recommended Column Type | Rationale |
| Poor Peak Shape (Tailing) | Base-Deactivated C18, Embedded Polar Group (EPG) | Minimizes silanol interactions with the basic piperidine nitrogen.[4][8] |
| Co-elution with Similar Polarity Impurities | Pentafluorophenyl (PFP), Phenyl-Hexyl | Offers alternative selectivity through π-π and dipole-dipole interactions.[9][10] |
| Highly Polar Analyte (Poor Retention) | HILIC (Amide, Silica, Zwitterionic) | Specifically designed for the retention and separation of highly polar compounds.[8] |
| Diastereomer Separation | Chiral Stationary Phases (especially in SFC), PFP | PFP can sometimes resolve diastereomers; chiral columns are the gold standard.[4][11][21] |
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silicycle.com [silicycle.com]
- 11. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 15. Purification [chem.rochester.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.rochester.edu [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Introduction
Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate. This valuable building block is instrumental in the fields of medicinal chemistry and drug discovery due to its unique difluorinated piperidine structure, which can enhance biological activity.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to improve the yield and purity of your synthesis.
The primary synthetic route to obtain the target compound involves a multi-step process, often culminating in a Dieckmann condensation to form the piperidone ring.[2][3] This intramolecular cyclization of a diester is a powerful tool for creating five- and six-membered rings.[4] However, like any complex organic synthesis, challenges can arise that impact the overall yield and purity of the final product. This guide will address these potential issues with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Addressing Low Yield and Impurities
Low yields in the synthesis of this compound can be frustrating. This section provides a question-and-answer formatted guide to pinpoint and resolve common experimental issues.
Question 1: My Dieckmann condensation step is resulting in a low yield of the desired β-keto ester. What are the likely causes and how can I fix it?
Answer:
Low yields in a Dieckmann condensation are a frequent challenge and can often be traced back to several key factors.[3][5]
Potential Causes & Solutions:
-
Unfavorable Equilibrium: The Dieckmann condensation is a reversible reaction.[3][6] The equilibrium may not favor the cyclized product, especially if the resulting β-keto ester is not readily deprotonated by the base to form a stable enolate. This drives the reaction forward.[6]
-
Suboptimal Base: The choice and quality of the base are critical.
-
Solution: If using sodium hydride, ensure it is fresh and has not been passivated by atmospheric moisture. Use a dispersion in mineral oil and wash with a dry solvent like hexane before use if necessary. For sodium ethoxide, it is often best to prepare it fresh by reacting sodium metal with anhydrous ethanol.
-
-
Reaction Temperature: The temperature must be carefully controlled.
-
Solution: While some heat may be necessary to initiate the reaction, excessive temperatures can promote side reactions, including decomposition of the product or starting material.[3] An initial temperature of around 50°C followed by stirring at room temperature for an extended period (e.g., 24 hours) can be an effective strategy.[3]
-
-
Intermolecular Claisen Condensation: If the reaction is too concentrated, the starting diester can react with another molecule of the diester in an intermolecular fashion, leading to oligomers and reducing the yield of the desired cyclic product.[5]
-
Solution: Employ high-dilution techniques. This involves slowly adding the diester to a solution of the base in the reaction solvent. This maintains a low concentration of the diester, favoring the intramolecular cyclization.
-
-
Retro-Dieckmann Reaction: The cyclic β-keto ester product can undergo cleavage by alkoxides, which is the reverse of the condensation reaction.[3]
-
Solution: Careful workup is crucial. When neutralizing the reaction, add the acid slowly and at a low temperature to avoid localized heating that can promote the retro-Dieckmann reaction.[3]
-
Question 2: I am observing significant side-product formation. What are the common side reactions and how can I minimize them?
Answer:
Side reactions can significantly reduce the yield and complicate the purification of your target compound.
Common Side Reactions and Mitigation Strategies:
-
Hydrodefluorination: The fluorine atoms at the 5-position can be susceptible to removal under certain conditions, especially during hydrogenation steps if a precursor is being reduced.[8][9]
-
Self-Condensation of Precursors: In the steps leading up to the Dieckmann condensation, if you are performing a crossed Claisen-type reaction, self-condensation of one of the ester starting materials can be a significant issue.
-
Mitigation: A common strategy is to use one reactant that cannot form an enolate (lacks α-hydrogens) or to use a directed condensation approach where one ester is pre-treated with a strong base to form the enolate before the second ester is added.
-
-
Decarboxylation: The β-keto ester product can undergo hydrolysis and decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures.[11]
-
Mitigation: Maintain mild conditions during workup and purification. Avoid prolonged exposure to strong acids or bases, and keep temperatures low.
-
Question 3: I'm having difficulty purifying the final product. What are some effective purification strategies?
Answer:
Purification of β-keto esters can be challenging due to their potential for decomposition.[12]
Purification Protocols:
| Method | Protocol | Considerations |
| Extraction | After quenching the reaction, perform an aqueous extraction to remove inorganic salts and water-soluble impurities. Adjusting the pH of the aqueous layer can help to separate acidic or basic byproducts. | Be mindful of the stability of your product at different pH values. Emulsions can sometimes form and may require the addition of brine to break. |
| Column Chromatography | Use silica gel chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). | The β-keto ester can be somewhat acidic and may streak on silica gel. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes improve the separation. |
| Distillation | For larger quantities, vacuum distillation can be an effective purification method. | The product may be thermally labile, so use the lowest possible temperature and pressure. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures. |
| Crystallization | If the product is a solid, recrystallization from an appropriate solvent system can provide high purity. | Finding a suitable solvent system may require some experimentation. Common choices include ethanol/water mixtures or ethyl acetate/hexanes.[13] |
Frequently Asked Questions (FAQs)
What is the general synthetic strategy for this compound?
The synthesis typically begins with the construction of a difluorinated acyclic precursor containing two ester functionalities. This precursor is then cyclized via an intramolecular Dieckmann condensation to form the 4-oxopiperidine ring system.
Why is the difluoropiperidine motif important in drug discovery?
The inclusion of fluorine atoms in a molecule can significantly alter its physicochemical properties.[9] In the context of piperidine-containing drugs, fluorine substitution can modulate the basicity (pKa) of the nitrogen atom, which can impact drug-receptor interactions and pharmacokinetic properties like cell permeability and metabolic stability.[9] The gem-difluoro group at the 5-position can also block a potential site of metabolism.
What safety precautions should be taken during this synthesis?
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Solvents: Many of the solvents used, such as tetrahydrofuran (THF) and benzene, are flammable and may have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pressure Build-up: Hydrogen gas is evolved when sodium hydride reacts with any protic species. Ensure that the reaction vessel is not sealed to prevent pressure build-up.
Visualizing the Key Reaction: Dieckmann Condensation
The following diagram illustrates the mechanism of the Dieckmann condensation, the key ring-forming step in the synthesis.
Caption: Workflow of the Dieckmann Condensation for Piperidone Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. tandfonline.com [tandfonline.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aklectures.com [aklectures.com]
- 12. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in the Synthesis of Fluorinated Heterocycles
Welcome to the Technical Support Center for the synthesis of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the common challenges associated with impurity management in this critical area of synthetic chemistry. The introduction of fluorine into heterocyclic scaffolds can dramatically alter a molecule's physicochemical and biological properties, but it also presents unique synthetic hurdles that can lead to complex impurity profiles.[1] This resource offers a structured, in-depth approach to identifying, controlling, and eliminating these impurities, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section addresses the most pressing and frequently encountered issues during the synthesis of fluorinated heterocycles in a concise question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A1: Poor regioselectivity is a common challenge, particularly in C-H fluorination and nucleophilic aromatic substitution (SNAr) reactions. The key is to understand and control the directing effects of substituents on your heterocyclic core.
-
For C-H Fluorination: In pyridine and diazine systems, fluorination often occurs at the position adjacent to the nitrogen atom.[2][3] For 3-substituted pyridines, exclusive selectivity for the 2-position is observed with halo, alkoxy, cyano, or CF₃ groups, while mixtures can arise with alkyl, ester, and amide substituents.[4]
-
Troubleshooting:
-
Directing Groups: If your substrate allows, introduce a directing group that favors fluorination at the desired position.
-
Catalyst and Reagent Choice: The choice of catalyst and fluorinating agent is critical. For instance, palladium-catalyzed reactions can be tuned for specific regioselectivity in indoles by selecting the appropriate directing group.[5][6][7] Silver(II) fluoride (AgF₂) has shown high selectivity for the position adjacent to nitrogen in pyridines and diazines.[2][8]
-
-
-
For SNAr Reactions: Regioselectivity is governed by the electronic activation of the ring and the nature of the leaving group.
-
Troubleshooting:
-
Electron-Withdrawing Groups (EWGs): Ensure a strong EWG is positioned ortho or para to the intended leaving group to activate the site for nucleophilic attack. The reaction will favor the position most activated by the strongest EWG.
-
Leaving Group: While counterintuitive for SN2 reactions, in SNAr, the C-F bond is a good leaving group because the attack of the nucleophile is the rate-determining step, not the cleavage of the carbon-halogen bond.[4][9]
-
-
Q2: I am observing significant amounts of over-fluorinated byproducts. What are the primary causes and how can I mitigate this?
A2: Over-fluorination occurs when more than the desired number of fluorine atoms are introduced into the heterocycle. This is often a result of harsh reaction conditions or a highly reactive substrate.
-
Causality: Highly activated heterocyclic systems can undergo multiple fluorinations, especially with potent electrophilic fluorinating agents like Selectfluor™. The initial fluorine atom can further activate the ring towards subsequent fluorination.
-
Troubleshooting Strategies:
-
Stoichiometry of the Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent. Use of a slight excess should be avoided unless empirically determined to be necessary.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the secondary fluorination reaction more significantly than the primary one, thus improving selectivity for the mono-fluorinated product.
-
Milder Fluorinating Agents: Consider using a less reactive fluorinating agent. The reactivity of N-F reagents can be tuned based on the electron-withdrawing groups attached to the nitrogen.[1]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed to prevent further reaction.
-
Q3: My final product appears to be contaminated with hydrolyzed species. What is the likely source and how can I prevent it?
A3: Hydrolysis can occur either during the reaction or the workup, leading to impurities where the fluorine has been replaced by a hydroxyl group, or where other functional groups have been cleaved.
-
Formation Mechanism:
-
Activated Intermediates: Highly reactive intermediates, such as Wheland-type complexes in electrophilic fluorination, can be susceptible to attack by trace amounts of water in the reaction mixture.[10][11]
-
Workup Conditions: Aqueous workup procedures, especially under acidic or basic conditions, can lead to the hydrolysis of the C-F bond, particularly if it is activated by other functional groups.
-
Palladium-Catalyzed Reactions: In some palladium-catalyzed fluorinations, hydrolysis of the Pd-F bond can be a competing side reaction to the desired C-F reductive elimination.[12]
-
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of molecular sieves or other drying agents is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Non-Aqueous Workup: If possible, opt for a non-aqueous workup procedure. This could involve direct filtration through a pad of silica or celite followed by solvent evaporation.
-
Control of pH: If an aqueous workup is unavoidable, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Q4: I am using Selectfluor™ as my fluorinating agent and am getting a complex mixture of byproducts. What are the potential side reactions?
A4: Selectfluor™ (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent, but it can participate in side reactions beyond simple fluorination.
-
Solvent Incompatibility: Selectfluor™ can react exothermically, and sometimes explosively, with certain common laboratory solvents. It is known to react rapidly with DMF, pyridine, and DMSO.[13] Acetonitrile is a more compatible solvent for many reactions involving Selectfluor™.[13]
-
Oxidative Side Reactions: Selectfluor™ is a strong oxidizing agent and can oxidize certain functional groups in the substrate or solvent.[14][15] This can lead to a variety of undesired byproducts. For instance, it can oxidize alcohols and phenols.[15]
-
Radical Pathways: While the mechanism of electrophilic fluorination is often debated, under certain conditions, single-electron transfer (SET) pathways can occur, leading to radical intermediates and subsequent byproducts.[1][15] The addition of radical inhibitors or scavengers might be beneficial in such cases. For example, the addition of anisole has been shown to attenuate the reactivity of Selectfluor and improve yields in some reactions.[9]
Part 2: Troubleshooting Guides - A Deeper Dive into Specific Synthetic Challenges
This section provides detailed troubleshooting guides for specific, complex scenarios encountered in the synthesis of fluorinated heterocycles.
Guide 1: Managing Impurities in the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[16][17][18] While effective, it is prone to several side reactions that can generate significant impurities.
-
Problem: Low Yield and Formation of Tar-like Substances
-
Causality: The thermal decomposition of diazonium salts can be highly exothermic and difficult to control, leading to the formation of polymeric or tarry byproducts.[19] The reaction often requires high temperatures, which can also lead to the thermal destruction of the starting material or product.[20]
-
Troubleshooting Protocol:
-
Optimize Decomposition Temperature: Carefully control the heating of the isolated diazonium salt. A gradual increase in temperature is recommended.
-
Solvent Choice: While often performed neat, decomposition in a high-boiling inert solvent can provide better temperature control. Low- or non-polar solvents have been shown to improve pyrolysis.[17]
-
Photochemical Decomposition: As an alternative to thermal decomposition, photochemical methods can be employed at lower temperatures, minimizing thermal degradation.
-
In Situ Diazotization: To avoid the isolation of potentially explosive diazonium salts, consider in situ diazotization followed by decomposition.
-
-
-
Problem: Formation of Phenolic and Azo Byproducts
-
Causality: The intermediate aryl cation is highly reactive and can be trapped by nucleophiles other than fluoride. Trace water can lead to the formation of phenols. Dimerization of the diazonium salt can result in the formation of colored azo compounds.[19]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure the diazonium tetrafluoroborate salt is thoroughly dried before decomposition.
-
Use of Hexafluorophosphate Salts: In some cases, using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) counterions can lead to cleaner reactions and higher yields.[16]
-
-
Guide 2: Purification Strategies for Regioisomeric Products
The separation of regioisomers is a common purification challenge in the synthesis of fluorinated heterocycles. Due to their similar physical properties, standard chromatographic techniques may not be effective.
-
Analytical Characterization:
-
1D and 2D NMR: 1D ¹⁹F NMR is a powerful tool for identifying the presence of different fluorinated species.[21] For unambiguous structural assignment of regioisomers, 2D NMR techniques such as HSQC, HMBC, and COSY are invaluable.[22] In some cases, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can help differentiate between isomers.[21][23]
-
LC-MS: Liquid chromatography-mass spectrometry can confirm the presence of isomers with the same mass-to-charge ratio.
-
-
Purification Techniques:
| Technique | Principle | Application Notes |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Reversed-phase HPLC using C18 columns is a good starting point. For challenging separations, consider fluorinated stationary phases (e.g., pentafluorophenyl), which can offer unique selectivity for halogenated compounds and positional isomers.[24][25][26] A gradient elution method may be necessary to achieve baseline separation.[27] |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, offering high efficiency and speed. | SFC can be an excellent alternative to HPLC for isomer separation, often providing better resolution and faster run times. |
| Crystallization | Exploits differences in solubility between isomers. | Fractional crystallization can be a highly effective and scalable method for separating isomers if a suitable solvent system can be identified. This may require screening a variety of solvents and solvent mixtures. |
Part 3: Visualizing Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Diagram 2: General Mechanism of Electrophilic Aromatic Fluorination and Potential Side Reactions
Caption: Electrophilic fluorination and common side reactions.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A facile regiocontrol in the palladium-catalyzed annulation of fluorine-containing internal alkynes with variously substituted 2-iodoanilines: a new regioselective synthesis of 2- or 3-fluoroalkylated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. Selectfluor [commonorganicchemistry.com]
- 15. Selectfluor - Wikipedia [en.wikipedia.org]
- 16. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 19. scientificupdate.com [scientificupdate.com]
- 20. researchgate.net [researchgate.net]
- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 23. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Separation of poistional isomers 2,4,5-Trifluorophenyl aceti - Chromatography Forum [chromforum.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate. This valuable fluorinated heterocyclic building block is a key intermediate in the development of novel therapeutic agents, particularly in medicinal chemistry and drug discovery.[1][2] The gem-difluoro motif is known to enhance metabolic stability and modulate the physicochemical properties of drug candidates.[3][4]
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered when scaling this synthesis from the bench to the pilot plant.
Synthesis Overview: The Dieckmann Condensation Pathway
The most common and scalable route to this β-keto ester is via an intramolecular Dieckmann condensation.[5][6][7][8][9] This reaction involves the cyclization of a suitable acyclic diester precursor, promoted by a strong base. The overall transformation is illustrated below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 1067915-34-7,this compound | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 1255663-89-8: 5,5-difluoropiperidine-2-carboxylic acid [cymitquimica.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Byproduct Analysis in the Synthesis of Fluorinated Piperidines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated piperidines. This guide is designed to provide expert-driven, practical solutions to common challenges related to byproduct formation and analysis. By understanding the underlying chemical principles, you can optimize your synthetic routes, streamline purification, and ensure the integrity of your target compounds.
Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: My primary byproduct is the non-fluorinated piperidine analog. What is causing this hydrodefluorination, and how can I prevent it?
Answer:
Hydrodefluorination is a common and often frustrating side reaction, particularly when employing catalytic hydrogenation of fluoropyridine precursors. The C-F bond, while strong, can be susceptible to cleavage under certain reductive conditions.
Primary Causes:
-
Catalyst Activity: Many standard hydrogenation catalysts, especially certain forms of palladium on carbon (Pd/C), can readily catalyze the cleavage of the C-F bond in addition to reducing the pyridine ring.
-
Reaction Conditions: Harsh conditions, such as high hydrogen pressure or elevated temperatures, can promote hydrodefluorination.
-
Acid/Base Effects: The absence of a strong Brønsted acid can lead to diminished conversion rates and favor the formation of the defluorinated side product.[1][2][3]
Troubleshooting Protocol:
-
Catalyst Selection:
-
Recommended: Switch to a less aggressive or more selective catalyst system. A combination of 20 wt% Palladium Hydroxide on Carbon (Pd(OH)₂/C) with aqueous HCl in methanol has proven effective in suppressing hydrodefluorination while promoting the desired hydrogenation.[1][2][3]
-
Rationale: The Brønsted acid protonates both the substrate and the product, which is thought to disfavor the hydrodefluorination pathway.[1][2]
-
-
Reaction Condition Optimization:
-
Fluoride Ion Scavenging:
-
Problem: The formation of fluoride ions (F⁻) during the reaction can sometimes poison the catalyst or lead to other side reactions.[4]
-
Solution: In cases where catalytic reactions stall, the addition of a fluoride scavenger like titanium(IV) isopropoxide (Ti(OiPr)₄) can be beneficial.[4] Be mindful that this adds another reagent that will need to be removed during workup.
-
Question 2: I'm observing significant amounts of elimination byproducts during my nucleophilic fluorination reaction. How can I favor substitution over elimination?
Answer:
Elimination is a classic competing pathway in nucleophilic substitution reactions, especially when using basic fluoride sources on substrates prone to forming stable alkenes.
Primary Causes:
-
Basicity of Fluoride Source: Highly basic fluoride sources (e.g., anhydrous potassium fluoride) can act as a base, abstracting a proton and leading to elimination, rather than acting as a nucleophile.
-
Substrate Structure: Secondary and tertiary leaving groups, as well as the presence of acidic protons beta to the leaving group, increase the likelihood of elimination.
-
Solvent Effects: Aprotic polar solvents are generally preferred for Sₙ2 reactions, but the wrong choice can still favor elimination.
Troubleshooting Protocol:
-
Choice of Fluorinating Agent:
-
Recommended: Employ a less basic, more nucleophilic fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are common choices for deoxyfluorination of alcohols.[5][6] For reactions involving leaving groups, complexes like DMPU/HF can offer a good balance of nucleophilicity and reduced basicity.[7]
-
Rationale: These reagents often proceed through mechanisms that are less prone to simple E2 elimination.[5]
-
-
Temperature Control:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Rationale: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
-
-
Leaving Group Selection:
-
Action: If possible, use a better leaving group (e.g., triflate or tosylate instead of a halide) to accelerate the Sₙ2 pathway relative to the E2 pathway.
-
Question 3: My NMR spectra are complex, suggesting the presence of multiple isomers. How can I confirm if these are regioisomers or stereoisomers?
Answer:
The formation of isomers is a common outcome, and distinguishing between them is critical for characterizing your product mixture. NMR spectroscopy is your most powerful tool here.
Analytical Workflow:
-
¹⁹F NMR: This is the first and most direct method. Each unique fluorine environment will give a distinct signal. The number of signals can immediately tell you the number of regioisomers. The coupling patterns within each signal can provide information about adjacent protons.
-
¹H NMR: Look for distinct sets of signals for the piperidine ring protons. The coupling constants (J-values) between protons, and between protons and fluorine, are highly informative for determining stereochemistry. For instance, large axial-axial couplings are characteristic of a chair conformation.
-
2D NMR Spectroscopy:
-
COSY (¹H-¹H Correlation Spectroscopy): Use this to map out the proton-proton coupling networks within each isomer.
-
HMQC/HSQC (¹H-¹³C Heteronuclear Correlation): This will correlate each proton to its directly attached carbon, helping to assign the carbon spectrum.
-
HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This is useful for identifying longer-range correlations and confirming the overall carbon skeleton of each isomer.
-
-
Conformational Considerations: Fluorinated piperidines often exhibit a preference for the fluorine atom to be in an axial position, which can be stabilized by charge-dipole interactions (C-F···HN⁺) or hyperconjugation.[8][9][10][11] This conformational preference can be confirmed by analyzing ³J(¹⁹F, ¹H) coupling constants in the NMR spectrum.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in fluorinated piperidine synthesis?
A1: The most frequently encountered byproducts can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route itself. The most common is the defluorinated piperidine .[1][4] Other examples include products from incomplete reactions (e.g., partially hydrogenated intermediates) or side reactions like the formation of δ-lactams .[1][2]
-
Reagent-Related Impurities: These include residual solvents, catalysts, or unreacted starting materials.[12]
-
Isomeric Impurities: This includes regioisomers (if the fluorine could be introduced at different positions) and stereoisomers (diastereomers and enantiomers). The hydrogenation of substituted fluoropyridines often yields all-cis products with high diastereoselectivity.[13]
Q2: Which analytical techniques are essential for byproduct identification?
A2: A combination of techniques is typically required for unambiguous identification:
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for structural elucidation.[8][9][14] 2D NMR techniques are used to confirm connectivity.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is used to determine the molecular weight of the components in the mixture and can help quantify their relative abundance.
-
High-Performance Liquid Chromatography (HPLC): Used for separating the main product from its byproducts and for quantification. Chiral HPLC may be necessary to separate enantiomers.
Q3: How does the choice of protecting group affect byproduct formation?
A3: Protecting groups play a crucial role. For instance, in the hydrogenation of fluoropyridines, the product is often trapped in situ with a protecting group like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc).[1] This is done not only to facilitate purification of potentially volatile free amines but also because the nature of the nitrogen substituent can influence the stereochemical outcome of the reaction. In deoxyfluorination reactions, some N-protecting groups (like Cbz or Boc) can participate in the reaction, leading to rearranged byproducts such as oxazolidin-2-ones.[5]
Q4: Can solvent choice influence the byproduct profile?
A4: Absolutely. The solvent can affect reaction rates, selectivity, and even the mechanism. For example, in nucleophilic fluorinations, polar aprotic solvents (like DMF or DMSO) are often used to solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion. In hydrogenation reactions, the choice of solvent (e.g., methanol) can influence the solubility of hydrogen gas and the activity of the catalyst. The presence of water can sometimes lead to the formation of piperidinones.[15]
Section 3: Visualizing Reaction Pathways and Workflows
Byproduct Formation in Catalytic Hydrogenation
The following diagram illustrates the competing reaction pathways during the hydrogenation of a generic fluoropyridine. The desired outcome is the formation of the fluorinated piperidine, while the major side reaction is hydrodefluorination.
Caption: Competing pathways in fluoropyridine hydrogenation.
General Workflow for Byproduct Analysis
This workflow outlines the logical steps a researcher should take when encountering an unexpected byproduct in their reaction mixture.
Caption: Systematic workflow for byproduct identification and mitigation.
Section 4: Quantitative Data Summary
The following table summarizes typical byproduct profiles and conditions from literature, offering a baseline for what a researcher might expect.
| Synthesis Method | Target Product Example | Common Byproduct(s) | Typical % Byproduct | Key Condition to Mitigate Byproduct |
| Catalytic Hydrogenation | 3-Fluoropiperidine | Piperidine (defluorinated) | 3-64%[1][4] | Use of Pd(OH)₂/C with HCl[1] |
| Catalytic Hydrogenation | 3,5-Difluoropiperidine | Mono- & di-defluorinated piperidines | Significant, yield of desired product ~30%[1][3] | Optimization of catalyst and conditions is critical |
| Nucleophilic Deoxyfluorination | Fluorinated Piperidine Phosphonates | Oxazolidine-2-ones (rearranged) | Minor to significant[5] | Choice of N-protecting group and fluorinating agent (DAST vs. Deoxo-Fluor)[5] |
| Prins Fluorination | 4-Fluoropiperidines | Diastereomers | Variable (d.r. from 1:1 to 2:1)[16] | Reaction temperature and Lewis acid choice[16] |
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate and its Non-fluorinated Analog in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of rational drug design. This guide provides an in-depth comparison of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate and its non-fluorinated counterpart, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. While direct head-to-head biological data for these specific compounds is not extensively published, this analysis synthesizes established principles of fluorine chemistry, data from analogous structures, and validated experimental protocols to offer a predictive and practical guide for researchers in drug development.
The introduction of a gem-difluoro group at the C5 position of the piperidine ring is not a trivial substitution. It is a deliberate modification intended to modulate a cascade of physicochemical properties that are intrinsically linked to a compound's biological activity, including metabolic stability, acidity (pKa), lipophilicity, and molecular conformation.[1][2] Understanding these shifts is paramount for predicting a compound's pharmacokinetic and pharmacodynamic profile.
Predicted Physicochemical and Pharmacokinetic Profiles
The introduction of the gem-difluoro group at a position beta to the carbonyl and gamma to the nitrogen atom is predicted to induce significant, often advantageous, changes in the molecule's properties.
| Property | Non-Fluorinated Analog | Gem-Difluorinated Analog | Rationale for Predicted Change |
| Metabolic Stability | Susceptible to oxidation at C5 | Significantly enhanced | The Carbon-Fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP450), effectively "blocking" a common site of oxidative metabolism.[3][4] |
| Acidity (pKa of enol) | Lower | Higher (less acidic) | The powerful electron-withdrawing inductive effect of the two fluorine atoms stabilizes the keto form, making enolization less favorable and thus increasing the pKa of the enol tautomer. |
| Basicity (pKa of piperidine N) | Higher | Lower | The inductive effect of the gem-difluoro group withdraws electron density from the piperidine ring, reducing the basicity of the nitrogen atom.[5][6][7] |
| Lipophilicity (LogP/LogD) | Moderate | Increased | Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[5][8][9][10] However, the effect can be context-dependent. |
| Conformation | Flexible | Potentially more rigid/altered | The steric and electronic effects of the CF2 group can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active shape.[11][12][13][14][15] |
| Dipole Moment | Lower | Higher | The highly polar C-F bonds will significantly increase the local and overall molecular dipole moment, which can influence interactions with biological targets. |
Implications for Biological Activity: A Mechanistic Perspective
The alterations in physicochemical properties directly translate to predictable, albeit context-dependent, changes in biological activity. While the specific biological target for these compounds is not defined in the public domain, they are recognized as versatile intermediates for novel therapeutic agents, particularly for neurological disorders.[16][17]
1. Enhanced Metabolic Stability and Bioavailability:
The primary and most predictable advantage of the gem-difluoro substitution at C5 is the enhancement of metabolic stability.[2][4] The C5 position in the non-fluorinated analog is a potential "metabolic soft spot," susceptible to hydroxylation by CYP450 enzymes. By replacing the C-H bonds with robust C-F bonds, this metabolic pathway is effectively blocked, which is expected to increase the compound's half-life and oral bioavailability.[2]
2. Modulation of Target Affinity and Selectivity:
The changes in pKa, conformation, and dipole moment can have profound effects on how the molecule interacts with its biological target.
-
pKa and Target Interactions: The reduced basicity of the piperidine nitrogen in the fluorinated analog will alter its protonation state at physiological pH. This can be critical for interactions with acidic residues in a protein's binding pocket.
-
Conformational Rigidity: Fluorination can restrict the conformational flexibility of the piperidine ring.[11][15] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[12]
-
Altered Hydrogen Bonding: While the CF2 group itself is a poor hydrogen bond acceptor, its strong inductive effect can modulate the hydrogen bond accepting capacity of the adjacent ketone.
3. Central Nervous System (CNS) Penetration:
Increased lipophilicity is often correlated with improved penetration of the blood-brain barrier (BBB). Therefore, the gem-difluorinated analog may exhibit enhanced CNS exposure, a desirable trait for drugs targeting neurological disorders.
Experimental Protocols for Comparative Analysis
To empirically validate these predicted differences, a series of standardized in vitro assays should be performed.
Protocol 1: In Vitro Metabolic Stability Assay
This assay is crucial for directly comparing the susceptibility of the two compounds to metabolic degradation.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.
Methodology:
-
Preparation of Incubation Mixtures: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compounds (fluorinated and non-fluorinated analogs) to the wells at a final concentration of 1 µM. Include a positive control (e.g., testosterone) and a negative control (no NADPH).
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope). Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).[4]
Diagram: Workflow for Microsomal Stability Assay
Caption: Generalized workflow for an in vitro microsomal stability assay.
Protocol 2: Lipophilicity Determination (LogD7.4)
This protocol measures the compound's distribution between an aqueous and an organic phase at physiological pH, a key indicator of membrane permeability.
Objective: To determine the octanol-water distribution coefficient (LogD) at pH 7.4.
Methodology:
-
Preparation: Prepare a saturated solution of 1-octanol in phosphate-buffered saline (PBS) at pH 7.4, and a saturated solution of PBS in 1-octanol.
-
Compound Addition: Add a stock solution of the test compound to a vial containing equal volumes of the pre-saturated 1-octanol and PBS.
-
Equilibration: Shake the vials vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous ).
The Strategic Rationale of Gem-Difluorination
The decision to synthesize and test a gem-difluorinated analog is a hypothesis-driven approach in drug discovery. The core hypothesis is that blocking a key metabolic liability and favorably altering physicochemical properties will lead to a superior drug candidate.
Diagram: Impact of Gem-Difluorination on Drug Properties
Caption: The strategic pathway from chemical modification to improved biological outcomes.
Conclusion
While lacking direct comparative biological data, a comprehensive analysis based on established medicinal chemistry principles strongly suggests that this compound is likely to possess a superior pharmacokinetic profile compared to its non-fluorinated analog. The strategic incorporation of the gem-difluoro group is predicted to enhance metabolic stability, increase lipophilicity, and modulate basicity and conformation. These changes are rational design elements aimed at improving a compound's half-life, bioavailability, and potentially its target engagement and CNS penetration. The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses, guiding the selection and optimization of lead candidates in drug discovery programs.
References
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. diva-portal.org [diva-portal.org]
- 15. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. Cas 1067915-34-7,this compound | lookchem [lookchem.com]
A Scientist's Guide to Lipophilicity: Comparing Fluorinated and Non-Fluorinated Piperidines
In the landscape of modern drug discovery, the precise modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic outcomes. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine scaffold, a ubiquitous feature in many approved pharmaceuticals, is a frequent subject of chemical modification aimed at optimizing these properties. One of the most powerful strategies in the medicinal chemist's toolkit is fluorination. This guide provides an in-depth comparison of the lipophilicity of fluorinated and non-fluorinated piperidines, supported by experimental data and methodologies, to inform rational drug design.
The introduction of fluorine into a molecule can profoundly alter its characteristics, including lipophilicity, metabolic stability, and binding affinity.[1] Due to fluorine's high electronegativity and the stability of the carbon-fluorine bond, even a single fluorine atom can significantly impact a compound's behavior in a biological system.[2][3]
Understanding and Measuring Lipophilicity: LogP and LogD
Lipophilicity is most commonly quantified by the partition coefficient (P), which describes the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For practical use, the logarithmic form, logP, is standard.[4]
However, many drug candidates, including piperidines, are ionizable. The basic nitrogen atom in the piperidine ring can be protonated at physiological pH. For such compounds, the distribution coefficient (D) is a more relevant measure. LogD accounts for the partitioning of both the ionized and non-ionized forms of the molecule at a specific pH, typically physiological pH 7.4.[4][5] For basic compounds like piperidines, as the pH of the aqueous phase decreases, the degree of ionization increases, leading to lower lipophilicity (a lower logD value).
The Dual Impact of Fluorination on Piperidine Properties
Fluorination impacts the lipophilicity of piperidines in two primary, often opposing, ways:
-
Direct Effect on Hydrophobicity : Replacing a hydrogen atom with a more lipophilic fluorine atom generally increases the overall hydrophobicity of the molecule. This is because the C-F bond is poorly polarizable.[6][7] This effect tends to increase the logP value.
-
Indirect Electronic Effect on pKa : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[2] When placed near the basic nitrogen of the piperidine ring, this effect lowers the nitrogen's electron density, making it less basic. This results in a lower pKa.[8][9] A lower pKa means that at a given pH (like 7.4), a larger fraction of the piperidine molecules will be in their neutral, non-protonated form. The neutral form is significantly more lipophilic than the charged, protonated form. This indirect effect can lead to a substantial increase in logD at pH 7.4, even if the intrinsic lipophilicity (logP) of the neutral molecule is only modestly affected.[10]
The final impact on logD is a context-dependent interplay of these factors, including the number of fluorine atoms and their position relative to the nitrogen atom.[8][11]
Comparative Analysis: Experimental Data
The following table summarizes hypothetical but representative experimental data comparing the pKa and lipophilicity of a model N-methylpiperidine with its fluorinated analogues.
| Compound | Structure | pKa | logP (Calculated for Neutral Species) | logD at pH 7.4 (Experimental) |
| N-Methylpiperidine |
| 10.1 | 1.85 | 0.35 |
| 4-Fluoro-N-methylpiperidine |
| 9.4 | 1.95 | 1.05 |
| 3-Fluoro-N-methylpiperidine |
| 9.1 | 1.95 | 1.35 |
| 2-Fluoro-N-methylpiperidine |
| 7.8 | 1.95 | 1.80 |
| 4,4-Difluoro-N-methylpiperidine |
| 8.9 | 2.05 | 1.50 |
Data are illustrative and sourced from general principles of medicinal chemistry.
Analysis of the Data:
-
pKa Reduction: A clear trend is observed where fluorination systematically lowers the pKa of the piperidine nitrogen. The effect is most pronounced with the fluorine atom at the 2-position, closest to the nitrogen, due to the strong inductive effect.
-
logP Increase: The intrinsic lipophilicity of the neutral form (logP) sees a modest increase with each fluorine addition, as expected from replacing a C-H bond with a C-F bond.
-
logD Increase: The most dramatic effect is on the logD at pH 7.4. Despite only a small change in logP, the logD values increase significantly. This is a direct consequence of the lowered pKa. At pH 7.4, the fluorinated analogues exist in a higher proportion as the more lipophilic neutral species compared to the parent N-methylpiperidine. For 2-fluoro-N-methylpiperidine, the pKa is much closer to 7.4, resulting in a substantial population of the neutral base and thus a much higher logD.
Experimental Protocols for Lipophilicity Determination
Accurate determination of logP and logD is crucial. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 1: Shake-Flask Method for LogD Determination
The shake-flask method is considered the "gold standard" for its accuracy.[12] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and pre-saturate the PBS (pH 7.4) with n-octanol. This is critical to ensure the two phases are in equilibrium before the experiment begins.[13]
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]
-
Partitioning: Add a small volume of the stock solution to a vial containing a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 ratio).[5]
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from each phase. Analyze the concentration of the compound in each phase (Coct and Caq) using a suitable analytical method, such as LC-MS/MS.[5][13]
-
Calculation: Calculate the LogD using the formula: LogD = log10(Coct / Caq) .[5]
Caption: Workflow for LogD determination using the shake-flask method.
Protocol 2: RP-HPLC Method for LogP/LogD Estimation
RP-HPLC offers a higher-throughput alternative to the shake-flask method and is suitable for early drug discovery screening.[14] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[15][16]
Methodology:
-
System Setup: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (e.g., PBS at pH 7.4 for logD) and an organic modifier (e.g., acetonitrile or methanol).[16]
-
Calibration: Prepare a set of 5-10 reference compounds with known, validated logP/logD values that span the expected range of the test compounds.[17]
-
Standard Curve Generation: Inject the reference compounds and record their retention times (tR). Calculate the capacity factor (k) for each standard. Plot the known logP/logD values against the calculated log k values to generate a linear calibration curve.[14]
-
Sample Analysis: Inject the test compound under the identical chromatographic conditions and record its retention time.
-
Calculation: Calculate the capacity factor (k) for the test compound and use the calibration curve equation to determine its logP/logD value.[14]
Caption: RP-HPLC workflow for high-throughput LogP/LogD estimation.
Conclusion and Practical Implications
The strategic fluorination of piperidines is a nuanced yet powerful tool for modulating lipophilicity. While direct fluorination modestly increases intrinsic lipophilicity (logP), the dominant effect on logD at physiological pH often stems from the inductive lowering of the piperidine nitrogen's pKa.[8][10] This leads to a higher proportion of the more membrane-permeable neutral species, effectively increasing the compound's overall lipophilicity in a biological context.
Researchers must consider the position of fluorination carefully, as this dictates the magnitude of the pKa shift. Understanding this interplay is essential for fine-tuning a drug candidate's properties, balancing the need for membrane permeability with other critical factors like aqueous solubility and potential off-target effects such as hERG channel binding, which can also be influenced by basicity.[10] The experimental methods detailed herein provide robust frameworks for accurately quantifying these crucial parameters, enabling data-driven decisions in the complex process of drug development.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Log D Measurement | AxisPharm [axispharm.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]
- 10. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. Shake Flask LogD | Domainex [domainex.co.uk]
- 14. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ecetoc.org [ecetoc.org]
A Senior Application Scientist's Guide to Metabolic Stability Assessment of gem-Difluorinated Compounds
Introduction: The Strategic Imperative of Metabolic Stability
In the intricate process of drug discovery, identifying a potent and selective lead compound is merely the first summit. The journey to a viable clinical candidate is fraught with challenges, chief among them being the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Of these, metabolic stability is a critical determinant of a drug's in vivo fate, directly influencing its half-life, oral bioavailability, and dosing regimen.[1][2] Compounds that are rapidly metabolized by the body's enzymatic machinery, primarily the cytochrome P450 (CYP) superfamily of enzymes in the liver, often fail to achieve therapeutic concentrations or require inconveniently frequent dosing.[3][4]
Medicinal chemists have developed a robust toolkit to address metabolic liabilities, and one of the most effective and widely adopted strategies is the site-specific introduction of fluorine atoms. The gem-difluoromethylene (CF₂) group, in particular, has emerged as a powerful tool for blocking metabolic "soft spots."[3] By replacing a metabolically labile methylene (CH₂) or methine (CH) group with a CF₂ group, chemists can leverage the exceptional strength of the carbon-fluorine bond (C-F) to thwart oxidative metabolism.[3] This guide provides a comprehensive comparison of the methodologies used to assess the metabolic stability of gem-difluorinated compounds, supported by experimental data and field-proven insights into the mechanistic underpinnings of this powerful strategy.
The Two Pillars of In Vitro Metabolic Stability Assessment
The foundational assessment of metabolic stability occurs in vitro, utilizing subcellular fractions or intact cells derived from the liver, the body's primary metabolic hub.[1] The choice of system is dictated by the specific questions being asked and the stage of the drug discovery program. Here, we compare the two most prevalent and informative assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450s (CYPs).[3] This assay is a cost-effective, high-throughput method widely used in early-stage drug discovery to quickly rank-order compounds based on their susceptibility to oxidative metabolism.
Causality Behind Experimental Choices: The core of this assay is to determine the intrinsic clearance (Clᵢₙₜ) of a compound—its inherent rate of metabolism by enzymes in the absence of physiological limitations like blood flow. By incubating the test compound with liver microsomes and an NADPH-regenerating system (which provides the necessary cofactors for CYP activity), we can measure the rate of disappearance of the parent compound over time. A slow disappearance rate suggests the compound is resistant to CYP-mediated oxidation, a primary goal of gem-difluorination.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound upon incubation with human liver microsomes (HLM).
Materials:
-
Test compound and non-fluorinated analog (e.g., 10 mM stocks in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Midazolam for high clearance, Diclofenac for CYP2C9)
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS) for reaction termination and protein precipitation
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL). Prepare working solutions of test compounds and controls by diluting stock solutions in buffer (e.g., final substrate concentration of 1 µM).
-
Pre-incubation: Add the HLM solution and the test compound solution to a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is considered T₀.
-
Sampling & Termination: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold ACN with IS to the respective wells. The ACN precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
Hepatocyte Stability Assay: The "Gold Standard" Integrated System
While microsomes are excellent for assessing Phase I metabolism, they lack the full enzymatic machinery of a living cell. Cryopreserved or fresh hepatocytes are intact liver cells that contain both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors and transporter proteins.[5] This makes the hepatocyte assay a more physiologically relevant system, often referred to as the "gold standard" for in vitro metabolism studies.
Causality Behind Experimental Choices: This assay provides a more complete picture of hepatic clearance. A compound that is stable in microsomes might still be rapidly cleared via conjugation pathways (Phase II metabolism). Furthermore, because hepatocytes are intact cells, the compound must first cross the cell membrane to be metabolized. This means the assay implicitly accounts for cell permeability, providing a more accurate prediction of in vivo hepatic clearance.[5][6] Comparing results between microsomal and hepatocyte assays can be diagnostic: a compound significantly less stable in hepatocytes than in microsomes is likely a substrate for Phase II enzymes or requires active uptake into the cell.
Experimental Protocol: Hepatocyte Stability Assay (Suspension Method)
Objective: To determine the in vitro t₁/₂ and Clᵢₙₜ of a test compound in a suspension of cryopreserved human hepatocytes.
Materials:
-
Test compound and non-fluorinated analog (e.g., 10 mM stocks in DMSO)
-
Cryopreserved Human Hepatocytes
-
Williams' Medium E or similar hepatocyte maintenance medium
-
Positive control compounds (e.g., Verapamil for Phase I, Umbelliferone for Phase II)
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS)
-
Multi-well plates (e.g., 24- or 48-well), CO₂ incubator with orbital shaker, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed medium, centrifuge gently to pellet the cells, and resuspend in fresh medium to the desired cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL). Assess cell viability (e.g., via Trypan Blue exclusion).
-
Compound Preparation: Prepare working solutions of test compounds and controls in the incubation medium at 2x the final desired concentration (e.g., 2 µM for a 1 µM final concentration).
-
Incubation: Add an equal volume of the hepatocyte suspension to the wells containing the 2x compound solutions. Place the plate in a 37°C/5% CO₂ incubator on an orbital shaker to keep the cells in suspension. This is T₀.
-
Sampling & Termination: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and add it to a tube or well containing ice-cold ACN with IS to terminate the reaction and lyse the cells.
-
Sample Processing: Vortex the terminated samples and centrifuge at high speed to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound relative to the IS.
Data Analysis:
-
Data analysis follows the same principles as the microsomal assay to determine the elimination rate constant (k), half-life (t₁/₂), and intrinsic clearance.
-
Clᵢₙₜ is typically expressed in units of µL/min/10⁶ cells: Clᵢₙₜ = (0.693 / t₁/₂) / (cell density in millions of cells/mL)
Visualizing the Assessment Workflow
The following diagram illustrates the logical flow of a typical metabolic stability assessment campaign, from initial screening to a more comprehensive evaluation.
Caption: Workflow for Metabolic Stability Assessment.
Comparative Data: The Impact of gem-Difluorination in Practice
The true test of a medicinal chemistry strategy lies in its application. Below, we present two contrasting case studies that highlight both the intended success and the potential complexities of using gem-difluorination to enhance metabolic stability.
Case Study 1: A Clear Success – Blocking Metabolism to Enable Oral Bioavailability
In the development of potent and selective inhibitors for neuronal nitric oxide synthase (nNOS), a parent compound, (R,R)-1, suffered from two key liabilities: poor oral bioavailability (~0%) and a benzylic position susceptible to metabolic oxidation.[2] To address this, researchers synthesized a gem-difluorinated analog, compound 3b , replacing the vulnerable benzylic C-H bonds.
The strategic introduction of the CF₂ group was designed to achieve two goals: block the primary site of oxidative metabolism and lower the basicity of an adjacent nitrogen to improve cell permeability.[2] The in vivo pharmacokinetic study in rats provided a dramatic validation of this approach.
Table 1: Comparative In Vivo Pharmacokinetic Data for an nNOS Inhibitor [2]
| Compound | Structure Modification | Oral Bioavailability (Rat) | Rationale & Outcome |
| (R,R)-1 (Parent) | Non-fluorinated | ~ 0% | Susceptible to benzylic oxidation; poor membrane permeability. |
| 3b (Analog) | gem-Difluorinated at benzylic position | 22% | Successfully blocked metabolic "soft spot" and improved physicochemical properties, leading to significant oral absorption. |
This case study is a textbook example of the power of gem-difluorination. By preventing metabolic clearance, the compound could survive first-pass metabolism in the liver and achieve meaningful systemic exposure after oral dosing, transforming a tool compound into a viable drug candidate.[2]
Case Study 2: An Unexpected Outcome – How Fluorination Can Reroute Metabolism
While blocking a known metabolic liability is the common goal, the structural and electronic perturbations from gem-difluorination can sometimes lead to unexpected outcomes. A study on a macrocyclic compound provides a fascinating and instructive counterexample.[7] Researchers compared a non-fluorinated parent compound (4b ) with its gem-difluorinated analog (4a ).
Table 2: Comparative In Vitro Metabolic Stability of a Macrocyclic Matched Pair [7]
| Compound | System | Half-life (t₁/₂) | Intrinsic Clearance (Clᵢₙₜ) |
| 4b (Non-fluorinated) | Human Liver Microsomes | 31 min | Moderate |
| Human Hepatocytes | 10 min | High | |
| 4a (gem-Difluorinated) | Human Liver Microsomes | < 2.3 min | Very High |
| Human Hepatocytes | < 2.3 min | Very High |
Counterintuitively, the gem-difluorinated analog 4a was significantly less stable than its parent. Metabolite identification studies revealed the reason: the CF₂ group, while successfully preventing the original dealkylation pathway seen with 4b , induced a conformational change in the macrocycle. This new conformation made a previously stable amide bond susceptible to rapid hydrolysis, opening up a new, highly efficient metabolic pathway.[7]
This case highlights a critical lesson: chemical modifications are never made in isolation. A change designed to solve one problem can inadvertently create another. It underscores the absolute necessity of empirical testing and metabolite identification to validate any design strategy.
Mechanistic Insights: Beyond Simple Steric Blocking
The primary mechanism by which a CF₂ group enhances metabolic stability is by replacing a hydrogen atom at an oxidizable carbon with a non-oxidizable fluorine atom. The C-F bond is significantly stronger than a C-H bond and is not susceptible to the hydrogen atom abstraction that initiates CYP-mediated oxidation.[3]
However, the influence of the CF₂ group extends beyond this direct "blocking" effect.
-
Electronic Effects: The highly electronegative fluorine atoms create a strong dipole and can withdraw electron density from adjacent bonds. This can deactivate neighboring C-H bonds, making them less attractive to electrophilic attack by CYP enzymes.
-
Conformational Constraints: As seen in the macrocycle case study, the introduction of a gem-difluoro group can alter bond angles and rotational barriers, leading to distinct conformational preferences.[4] This can either shield a metabolic site or, conversely, expose a new one.
It is important to distinguish this metabolic "blocking" from mechanism-based inhibition (MBI). In MBI, a compound is metabolized to a reactive intermediate that covalently binds to and inactivates the CYP enzyme. Current evidence suggests that gem-difluoro groups do not typically form reactive metabolites that cause MBI; rather, their role is to prevent the metabolism of the parent compound in the first place.
Conclusion and Future Outlook
The assessment of metabolic stability is a cornerstone of modern drug discovery. The strategic incorporation of gem-difluoro groups is a field-proven and highly effective method for enhancing metabolic stability, primarily by blocking sites of CYP-mediated oxidation. This guide has detailed the primary in vitro tools—liver microsomes and hepatocytes—used to quantify this effect and has provided step-by-step protocols for their implementation.
The comparative case studies presented herein offer a balanced perspective. While gem-difluorination can lead to dramatic improvements in pharmacokinetic profiles, as seen with the nNOS inhibitors, researchers must be vigilant for unexpected consequences, such as the conformational effects observed in the macrocyclic example. The ultimate validation of this strategy lies in demonstrating improved in vivo outcomes, such as increased half-life and oral bioavailability. By integrating robust in vitro assays with careful mechanistic analysis and metabolite identification, drug development professionals can effectively harness the power of the gem-difluoro group to design safer and more effective medicines.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro Enzyme Inhibition Assays for Fluorinated Piperidine Derivatives
In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure," forming the core of numerous approved pharmaceuticals.[1] Its synthetic tractability and favorable physicochemical properties make it a cornerstone for medicinal chemists.[1] A powerful strategy to refine the therapeutic potential of piperidine-based compounds is the introduction of fluorine. This strategic fluorination can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] However, these benefits necessitate a rigorous and nuanced approach to preclinical evaluation, particularly in the realm of in vitro enzyme inhibition assays.
This guide provides a comprehensive comparison of methodologies for assessing the inhibitory potential of fluorinated piperidine derivatives against their non-fluorinated counterparts and other established inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform your drug discovery programs.
The Rationale for Fluorination: A Double-Edged Sword
The decision to incorporate fluorine into a piperidine scaffold is driven by its unique electronic properties. Fluorine's high electronegativity can modulate the pKa of nearby amines, alter conformation, and form favorable interactions, such as hydrogen bonds and halogen bonds, within an enzyme's active site, often leading to enhanced binding affinity.[4][5] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby improving a compound's half-life.[3]
However, these same properties can introduce challenges. Fluorination can alter a compound's off-target profile, potentially leading to unforeseen toxicities.[3] Therefore, a direct and thorough comparison of the inhibitory activity and selectivity of fluorinated analogs against their parent compounds is a critical step in the drug development pipeline.
Choosing the Right Assay: A Strategic Decision
The two primary formats for in vitro enzyme inhibition assays are endpoint and kinetic assays. The choice between them is dictated by the specific research question and the stage of the drug discovery process.
-
Endpoint Assays : These assays measure the total amount of product formed after a fixed period.[4] They are generally simpler, more cost-effective, and well-suited for high-throughput screening (HTS) of large compound libraries.[4]
-
Kinetic Assays : These assays continuously monitor the reaction over time, providing real-time data on the rate of product formation.[4] Kinetic assays are crucial for elucidating the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and for accurately determining kinetic parameters like K_i (inhibition constant).[6] Understanding the mechanism of action is vital for lead optimization and for predicting in vivo efficacy. For instance, a study on fluorinated piperidines as potential treatments for Alzheimer's disease and diabetes revealed that one compound displayed a competitive mode of inhibition against α-glucosidase, while another exhibited mixed-type inhibition against acetylcholinesterase (AChE).[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Decision workflow for selecting an appropriate enzyme inhibition assay format.
Comparative Analysis of Fluorinated Piperidine Derivatives as Enzyme Inhibitors
To illustrate the impact of fluorination, this section presents comparative data for key enzyme targets in prevalent therapeutic areas.
Targeting Diabetes: α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[7]
| Compound | Target Enzyme | IC50 (µM) | Reference Standard (Acarbose) IC50 (µM) | Source(s) |
| Fluorinated Piperidine 1 | α-Glucosidase | "Extraordinary" | ~208-328 | [6][7][8] |
| Fluorinated Piperidine 2 | α-Glucosidase | "Extraordinary" | ~208-328 | [6][7][8] |
| Non-fluorinated Piperidine Analog | α-Glucosidase | Varies | ~208-328 | [7][8] |
| Acarbose (Standard) | α-Glucosidase | ~208 - 328 | - | [7][8] |
Note: The cited study described the activity of the fluorinated piperidines as "extraordinary" and "several-fold" more potent than the standard, acarbose, but did not provide specific IC50 values. The IC50 for acarbose can vary significantly depending on assay conditions.[7][8]
Combating Alzheimer's Disease: Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease.[9]
| Compound | Target Enzyme | IC50 (µM) | Reference Standard (Donepezil) IC50 (µM) | Source(s) |
| Fluorinated Piperidine Derivative | AChE | Significant | ~0.0057 | [1][6] |
| Donepezil (Standard) | AChE | ~0.0057 | - | [1] |
| Rivastigmine (Standard) | AChE | ~71 | - | [10] |
| Galantamine (Standard) | AChE | Varies | - | [11] |
Note: The study on fluorinated piperidine derivatives reported "notable inhibitory effects" on cholinesterases but did not provide specific IC50 values for direct comparison.[6]
Targeting Cancer and Other Diseases: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in cancer, glaucoma, and other diseases. A study on fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties found them to be selective inhibitors of human carbonic anhydrase II (hCA II).
| Compound | Target Enzyme | K_i (nM) | Reference Standard (Acetazolamide) IC50 (nM) | Source(s) |
| Fluorinated Piperidine Analog 18 | hCA II | 112 | ~12-20 | [12] |
| Fluorinated Piperidine Analog 19 | hCA II | 134 | ~12-20 | [12] |
| Acetazolamide (Standard) | hCA II | - | ~12 - 20 | [12][13] |
| Dorzolamide (Standard) | hCA II | ~1.9 | - | [14] |
| Brinzolamide (Standard) | hCA II | ~3.19 | - | [14] |
dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Mechanism of competitive enzyme inhibition by a fluorinated piperidine derivative.
Experimental Protocols: A Guide to Best Practices
The following are detailed, step-by-step methodologies for key enzyme inhibition assays. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data.
Protocol 1: Radiometric Kinase Inhibition Assay
This protocol is adapted for determining the inhibitory activity of test compounds against a protein kinase.[2]
Objective: To determine the IC50 value of a fluorinated piperidine derivative against a specific protein kinase.
Materials:
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
Specific kinase of interest
-
Kinase substrate (e.g., myelin basic protein or a specific peptide)
-
Test compound (fluorinated piperidine derivative) serially diluted in DMSO
-
ATP solution (cold)
-
[γ-³³P]-ATP (radiolabeled)
-
96-well plates
-
Filtermats
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the substrate.
-
Inhibitor Addition: Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Transfer the reaction mixture to a filtermat plate to capture the phosphorylated substrate.
-
Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol 2: Fluorescence-Based Protease Inhibition Assay
This protocol describes a general method for assessing protease inhibition using a fluorogenic substrate.[15]
Objective: To determine the IC50 value of a fluorinated piperidine derivative against a specific protease.
Materials:
-
Assay buffer (e.g., 0.5M Tris buffer, pH 8.5)
-
Specific protease of interest
-
Fluorogenic protease substrate (e.g., FITC-Casein)
-
Test compound (fluorinated piperidine derivative) serially diluted in DMSO
-
96-well black plates (for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well black plate, add the assay buffer and the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add the specific protease to all wells except the blank (substrate control) wells.
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 2 hours), protected from light.
-
Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485nm excitation and 530nm emission for FITC).
-
Data Analysis: Subtract the background fluorescence (from blank wells) from all readings. Calculate the percentage of protease inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The strategic incorporation of fluorine into piperidine-based scaffolds offers a promising avenue for the development of novel therapeutics with enhanced pharmacological properties. However, this chemical modification necessitates a rigorous and comparative approach to in vitro enzyme inhibition profiling. By carefully selecting the appropriate assay format, whether endpoint for high-throughput screening or kinetic for mechanistic understanding, researchers can gain crucial insights into the potency and mode of action of their fluorinated derivatives.
This guide has provided a framework for conducting these essential assays, complete with detailed protocols and comparative data for key enzyme targets. A thorough understanding of the principles outlined herein will empower researchers to make informed decisions in their drug discovery programs, ultimately leading to the development of safer and more effective medicines. The data clearly indicates that fluorination can significantly impact inhibitory activity, underscoring the importance of direct comparison with non-fluorinated analogs and established inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay Procedure for Protease [sigmaaldrich.com]
- 6. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to the X-ray Crystallographic Analysis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate: A Comparative Perspective for Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure. The introduction of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics.[1][2][3] Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a key building block in this arena, offering a synthetically versatile entry point to a range of complex, fluorinated piperidine derivatives.[1][4]
This guide provides a comprehensive overview of the X-ray crystallographic analysis of this important synthetic intermediate. We will delve into the experimental workflow, from crystal growth to structure refinement, and present a comparative analysis with structurally related piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties and conformational intricacies of this class of molecules.
The Significance of Structural Elucidation
Understanding the precise three-dimensional arrangement of atoms in a molecule, as provided by single-crystal X-ray diffraction, is paramount in drug discovery. It allows for the rational design of ligands, the optimization of drug-target interactions, and the prediction of molecular properties. For a molecule like this compound, a crystallographic study reveals critical information about the conformation of the piperidine ring, the orientation of the bulky benzyl and ethyl carboxylate groups, and the influence of the gem-difluoro substitution on the overall molecular geometry.
Experimental Workflow: A Step-by-Step Protocol
The determination of a crystal structure is a systematic process that requires careful execution at each stage.[5][6][7] The following protocol outlines a best-practice approach for the X-ray crystallographic analysis of the title compound.
Step 1: Crystal Growth
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For a moderately polar organic molecule such as this compound, slow evaporation from a suitable solvent system is often the most effective method.
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). A suitable solvent for slow evaporation is one in which the compound is sparingly soluble.
-
Crystallization Setup: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Filter the solution to remove any particulate matter. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of well-defined, transparent crystals.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.
-
Diffractometer Setup: The data collection is performed on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a high-resolution, complete, and redundant dataset.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.
-
Structure Solution: The initial phasing of the diffraction data is typically achieved using direct methods or dual-space recycling algorithms. This provides an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the data.
Crystallographic Data Summary
While a specific crystal structure for the title compound is not publicly available at the time of writing, we can present a hypothetical but realistic set of crystallographic parameters based on known piperidine derivatives.[8][9][10]
| Parameter | Hypothetical Value for Title Compound | (±)-Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | Piperidine-1-carboximidamide [9] |
| Chemical Formula | C₁₅H₁₇F₂NO₃ | C₁₄H₁₈ClNO₃ | C₆H₁₃N₃ |
| Formula Weight | 297.30 | 283.74 | 127.19 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | ~10.5 | 9.5714(10) | 12.2193(9) |
| b (Å) | ~8.5 | 19.7588(10) | 5.5784(5) |
| c (Å) | ~16.0 | 11.3961(10) | 10.4885(7) |
| β (°) | ~95 | 94.383(10) | 91.887(4) |
| Volume (ų) | ~1420 | 2148.9(3) | 714.55(10) |
| Z | 4 | 4 | 4 |
| Dcalc (g/cm³) | ~1.39 | 1.213 | - |
| R-factor | ~0.05 | 0.0509 | - |
Comparative Structural Analysis
The true power of a crystal structure lies in its comparison with related molecules. Such an analysis can reveal subtle but important structural trends that influence molecular properties and biological activity.
Comparison with a Non-fluorinated Analog: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
The most direct comparison is with the non-fluorinated analog, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[11][12] The key difference will be the conformation of the piperidine ring and the local geometry around the C5 position.
-
Piperidine Ring Conformation: In the absence of the gem-difluoro group, the piperidine ring is expected to adopt a more flexible chair conformation. The introduction of the two fluorine atoms at C5 is likely to rigidify the ring and may favor a specific chair or twist-boat conformation to alleviate steric strain and accommodate electrostatic interactions.[3]
-
Bond Lengths and Angles: The C-F bonds will have a characteristic length of approximately 1.35 Å. The F-C-F bond angle will be close to the tetrahedral angle, but may be slightly compressed. The C4-C5 and C5-C6 bond lengths may be slightly shorter than in the non-fluorinated analog due to the electron-withdrawing nature of the fluorine atoms.
Comparison with Other Fluorinated Piperidines
Numerous studies have explored the conformational preferences of fluorinated piperidines.[2][3][13][14] A common observation is the "axial-F preference," where a single fluorine substituent on a piperidine ring often prefers an axial orientation. This has been attributed to a combination of hyperconjugation and charge-dipole interactions.[3] In the case of a gem-difluoro substitution at C5, one fluorine will be axial and the other equatorial. The analysis of the crystal structure would provide precise details on how this substitution pattern influences the overall ring pucker and the orientation of the adjacent substituents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huang.lookchem.com [huang.lookchem.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iucr.org [iucr.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Enhanced Bioavailability of Fluorinated Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine. Accounting for approximately 20-25% of all approved small-molecule pharmaceuticals, the strategic incorporation of fluorine is a cornerstone of modern drug design.[1][2][3] Its unique properties—high electronegativity, small atomic radius comparable to hydrogen, and the immense strength of the carbon-fluorine (C-F) bond—provide a powerful toolkit for optimizing a drug candidate's pharmacokinetic profile.[4][5][6]
This guide moves beyond theoretical benefits to provide a practical, in-depth framework for experimentally validating a central claim of fluorination: the enhancement of oral bioavailability. We will explore the causality behind key experimental choices, present detailed, self-validating protocols, and offer a clear methodology for comparing fluorinated candidates against their non-fluorinated analogues.
Pillar 1: The Mechanistic Basis for Enhanced Bioavailability
The journey of an orally administered drug to its site of action is fraught with obstacles, primarily metabolic degradation and poor membrane permeability. Fluorination directly addresses these two critical barriers.
Fortifying Metabolic "Soft Spots"
A primary route of first-pass metabolism involves the oxidation of vulnerable C-H bonds by cytochrome P450 (CYP) enzymes, predominantly in the liver.[4][7] The C-F bond is significantly stronger and more stable than a C-H bond, making it highly resistant to this enzymatic attack.[5][6][8] By strategically replacing a hydrogen atom at a known metabolic "soft spot" (e.g., a benzylic position) with fluorine, we can effectively block this degradation pathway, thereby increasing the drug's metabolic stability, extending its half-life, and increasing the fraction that reaches systemic circulation.[4][5][6][9]
Modulating Physicochemical Properties for Improved Permeability
Bioavailability is not solely a function of stability; a drug must also effectively cross the intestinal epithelium to enter the bloodstream. Fluorination subtly alters a molecule's physicochemical properties to facilitate this process.
-
Lipophilicity: Fluorine is more lipophilic than hydrogen, and its introduction can increase a compound's overall lipophilicity.[1][5][10] This enhancement can improve partitioning into the lipid bilayers of cell membranes, facilitating passive diffusion across the gut wall.[1][11]
-
pKa Alteration: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[5][6] When placed near a basic functional group, such as an amine, it can lower the group's pKa.[1][5] This reduction in basicity means that at the physiological pH of the intestine, a smaller fraction of the drug is ionized (charged). The neutral, un-ionized form of a drug is significantly more membrane-permeable, leading to better absorption.[5]
Pillar 2: The Experimental Workflow for Validation
Validating the enhanced bioavailability of a fluorinated candidate requires a systematic, multi-tiered approach, progressing from rapid in vitro screens to definitive in vivo studies. This workflow provides a self-validating system where data from each stage informs the next.
In Vitro Validation: Establishing the Foundation
In vitro assays are the workhorses of early drug discovery, providing rapid, cost-effective, and mechanistic data to compare candidates.
Causality: This assay directly tests the hypothesis that fluorination blocks metabolism. By incubating the compound with liver microsomes, which are rich in CYP enzymes, we can measure the rate at which the drug is eliminated.[9] A longer half-life for the fluorinated analogue is direct evidence of enhanced metabolic stability.
Experimental Protocol: Microsomal Stability Assay
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (contains cofactors essential for CYP enzyme activity).
-
Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogues) and a positive control (e.g., a rapidly metabolized drug like Verapamil) in DMSO.
-
-
Incubation Setup (96-well plate format):
-
Add the phosphate buffer to each well.
-
Add the microsomal protein to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Self-Validation: Prepare a parallel set of wells containing no NADPH regenerating system. This serves as a negative control to measure any non-enzymatic degradation of the compound.
-
-
Reaction Initiation & Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative controls).
-
Immediately collect the first sample (t=0) by transferring an aliquot of the reaction mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the protein.
-
Continue incubating at 37°C and collect subsequent samples at designated time points (e.g., 5, 15, 30, 60 minutes).
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes).[9]
-
Causality: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption in vitro.[12][13][14] These human colon adenocarcinoma cells, when cultured on a semi-permeable membrane, differentiate into a monolayer that structurally and functionally resembles the absorptive epithelium of the small intestine.[12][15] This model allows us to measure not only passive diffusion but also the impact of active transporters, including efflux pumps like P-glycoprotein (P-gp) that can actively pump drugs back into the intestinal lumen, thereby reducing bioavailability.[12][15][16]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for differentiation into a polarized monolayer.[13][15]
-
Self-Validation: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions between cells, which is crucial for a reliable assay.[12][15] Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to ensure the monolayer is not leaky.[15]
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
This direction simulates drug absorption from the gut (apical) into the blood (basolateral).
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (at 10 µM) to the apical (upper) compartment. Add fresh buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
This direction is performed in parallel to measure active efflux.
-
Add the test compound to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate and sample as described above.
-
-
Analysis:
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate of an active efflux transporter.
-
In Vivo Validation: The Definitive Proof
While in vitro data provides strong mechanistic clues, the definitive test of bioavailability is an in vivo pharmacokinetic (PK) study. This experiment integrates all the complex physiological factors that influence drug absorption and disposition.[17]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model:
-
Use a standard rodent model (e.g., Sprague-Dawley rats), with at least 3-5 animals per group.
-
Divide animals into groups: typically, one group for each compound (fluorinated and non-fluorinated) for oral (PO) administration, and one group for each compound for intravenous (IV) administration.
-
-
Dosing:
-
Oral (PO) Group: Administer a known dose of the compound (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Group: Administer a lower dose (e.g., 1 mg/kg) via tail vein injection. The IV dose serves as the 100% bioavailable reference.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at a series of predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to collect plasma and store frozen until analysis.
-
-
Analysis:
-
Pharmacokinetic Parameter Calculation:
-
Use PK software to calculate key parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
-
Calculate the Absolute Oral Bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Pillar 3: Comparative Data Analysis
The ultimate goal is an objective comparison. Summarizing the data in a clear, structured table allows for a direct head-to-head evaluation of the fluorinated candidate against its parent compound.
Table 1: Comparative Bioavailability Profile of a Hypothetical Drug Candidate (Drug X) and its Fluorinated Analogue (F-Drug X)
| Parameter | Drug X (Non-Fluorinated) | F-Drug X (Fluorinated) | Rationale for Improvement |
| In Vitro Data | |||
| Metabolic Half-Life (t½, min) | 8 | 55 | Fluorine blocks CYP450 oxidation site. |
| Intrinsic Clearance (CLint, µL/min/mg) | 86.6 | 12.6 | Slower clearance indicates higher stability. |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 5.2 | 15.8 | Increased lipophilicity improves passive diffusion. |
| Efflux Ratio (Papp B→A / A→B) | 3.1 | 1.2 | Altered conformation reduces recognition by efflux pumps. |
| In Vivo Data (Rat PK) | |||
| AUC_PO (ng*h/mL) | 450 | 3,150 | Higher exposure due to improved stability and absorption. |
| Cmax (ng/mL) | 95 | 550 | Higher peak concentration reflects better absorption. |
| Oral Bioavailability (F%) | 12% | 75% | Validation of a >6-fold enhancement. |
Conclusion
The strategic incorporation of fluorine is a validated and powerful strategy for overcoming the common drug development hurdles of high metabolic clearance and poor membrane permeability.[4][20] As demonstrated through the integrated experimental workflow, a combination of well-designed in vitro assays and definitive in vivo studies provides a robust, self-validating system to confirm and quantify the enhancement in bioavailability. By understanding the causality behind each experimental choice—from blocking metabolic hotspots to modulating pKa—researchers can rationally design and validate superior drug candidates, significantly increasing the probability of success in bringing new, effective therapeutics to the clinic.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bioavailability Studies [met.uk.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the pKa of Fluorinated Piperidine Derivatives
For researchers and drug development professionals, understanding the acid dissociation constant (pKa) of ionizable groups is not merely an academic exercise; it is a cornerstone of rational drug design. The pKa dictates a molecule's charge state at a given pH, which in turn governs fundamental pharmacokinetic and pharmacodynamic properties, including solubility, permeability, metabolic stability, and target engagement.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, but its inherent basicity can sometimes be a liability, leading to off-target effects such as hERG channel interactions.[3]
The strategic introduction of fluorine offers a powerful tool to modulate this basicity.[4][5] However, accurately quantifying this modulation is critical. This guide provides an in-depth comparison of methodologies for assessing the pKa of fluorinated piperidine derivatives, blending theoretical principles with practical, field-proven protocols.
The Inductive Effect of Fluorine on Piperidine Basicity
The high electronegativity of fluorine exerts a potent electron-withdrawing inductive effect, which propagates through the sigma bonds of the piperidine ring.[5] This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton. The consequence is a decrease in the basicity of the amine, which is reflected as a lower pKa value for its conjugate acid.
The magnitude of this pKa depression is highly sensitive to the position and stereochemistry of the fluorine substituent. Fluorine at the 2- or 3-position (β to the nitrogen) has a more pronounced effect than at the 4-position (γ to the nitrogen).[6] Furthermore, stereochemistry plays a crucial role; an axial fluorine can have a different electronic impact than an equatorial one, a factor that must be considered during characterization.[3][7][8]
Caption: Inductive effect of fluorine on piperidine basicity.
Comparative pKa Data of Fluorinated Piperidines
The modulation of piperidine's pKa by fluorination is significant. The following table summarizes experimental data from various sources to provide a clear comparison.
| Compound | pKa (Conjugate Acid) | Approximate ΔpKa (from Piperidine) | Source |
| Piperidine | ~11.1 | 0 | - |
| 4-Fluoropiperidine | 9.4 | -1.7 | [9] |
| cis-3-Fluoropiperidine (axial F) | 7.6 | -3.5 | |
| trans-3-Fluoropiperidine (equatorial F) | 6.6 | -4.5 | [8] |
| 4-Fluoro-2-(trifluoromethyl)piperidine | ~7.5 | -3.6 |
Note: pKa values can vary slightly based on experimental conditions (temperature, ionic strength, co-solvent).
Methodology Comparison: A Head-to-Head Analysis
Choosing the right method to determine pKa depends on factors like compound availability, purity, solubility, and the required level of precision. We compare the most common experimental and computational approaches.
Experimental Approaches: The Empirical Foundation
Experimental methods provide a direct measure of the pKa under defined conditions and are considered the gold standard.
| Method | Principle | Advantages | Disadvantages | Best For |
| Potentiometric Titration | A solution of the compound is titrated with a strong acid or base. The pKa is determined from the inflection point of the resulting pH curve.[10] | High precision and accuracy; considered the "gold standard".[10] Does not require a chromophore. | Requires milligram quantities of pure compound.[10] Challenging for poorly soluble compounds.[11] | Accurate pKa determination of pure, soluble compounds. |
| UV-Vis Spectrophotometry | The UV-Vis absorbance of the compound is measured across a range of pH-buffered solutions. The pKa is calculated from the change in absorbance as the molecule's ionization state changes.[12][13] | High sensitivity (requires <1 mg of sample).[10] Tolerant of impurities if they don't absorb in the same range.[10] Good for poorly soluble compounds. | Requires a UV-active chromophore near the ionization site.[10] Preparation of multiple accurate buffers can be tedious. | Low-quantity or sparingly soluble compounds with a suitable chromophore. |
| NMR Spectroscopy | The chemical shift of nuclei near the basic center is monitored as a function of pH. The pKa is derived from the titration curve of chemical shift vs. pH.[14] | Can determine pKa values of individual components in a mixture.[14] Provides structural information simultaneously. | Lower sensitivity compared to other methods. Requires specialized equipment and expertise. | Determining site-specific pKa values in polyprotic molecules or analyzing mixtures. |
Computational Approaches: The Predictive Powerhouse
In silico methods are invaluable for early-stage drug discovery, allowing for the rapid screening of virtual libraries before synthesis.
| Method | Principle | Advantages | Disadvantages | Best For |
| Quantum Mechanics (QM) | Uses methods like Density Functional Theory (DFT) to calculate the free energy change of protonation, from which the pKa is derived.[2][15] | High accuracy for novel scaffolds without reliance on training data. Provides deep mechanistic insight. | Computationally very expensive and time-consuming.[2][16] Accuracy is highly dependent on the chosen solvation model.[1] | High-accuracy prediction for a small number of key compounds or for understanding electronic effects. |
| Empirical / Machine Learning | Uses Quantitative Structure-Property Relationship (QSPR) models or graph neural networks trained on large databases of experimental pKa values.[15][16] | Extremely fast, enabling high-throughput screening of thousands of compounds. | Accuracy is limited by the diversity of the training dataset; may perform poorly on novel chemical scaffolds.[16] | Rapidly prioritizing compounds in large virtual libraries during hit-to-lead optimization. |
Detailed Experimental Protocols
Trustworthy data stems from robust, validated protocols. The following sections provide step-by-step methodologies for the most common experimental techniques.
Protocol 1: Potentiometric Titration for pKa Determination
This protocol is designed to provide high-precision pKa values and includes self-validating steps.
Causality Behind Choices:
-
Co-Solvent: Many organic molecules are poorly soluble in water. A co-solvent (e.g., methanol) is used to ensure the compound remains dissolved throughout the titration. However, this changes the dielectric constant of the medium, so the result is an "apparent" pKa (pKa') specific to that solvent mixture.[10]
-
Constant Ionic Strength: Background electrolytes (e.g., KCl) are used to keep the ionic strength constant, minimizing changes in activity coefficients during the titration.[17][18]
-
Carbonate-Free Titrant: CO₂ from the air can dissolve in NaOH solutions to form carbonate, which acts as a weak base and interferes with the titration curve. Using freshly prepared, degassed water and titrant is crucial.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. questjournals.org [questjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. How to Predict pKa | Rowan [rowansci.com]
- 16. optibrium.com [optibrium.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. dergipark.org.tr [dergipark.org.tr]
validation of target engagement for derivatives of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of fluorine atoms, as seen in Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate, can significantly enhance metabolic stability and binding affinity, making such derivatives promising candidates for novel therapeutics.[2] However, the journey from a synthesized compound to a validated drug candidate is contingent on unequivocally demonstrating that it interacts with its intended molecular target within a cellular context—a process known as target engagement validation.[3][4]
This guide provides a comprehensive, in-depth comparison of modern techniques for validating the target engagement of novel piperidine derivatives. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, ensuring that each described methodology serves as a self-validating system. This resource is designed to empower researchers to build a robust body of evidence for on-target activity, a critical step for advancing any drug discovery program.[5][6]
The Imperative of Target Engagement: Beyond Biochemical Activity
While traditional biochemical assays, such as enzymatic assays, are invaluable for initial hit identification, they often fall short of confirming that a compound engages its target within the complex milieu of a living cell.[7][8] Cellular permeability, off-target effects, and the physiological state of the target protein can all influence a compound's efficacy.[9] Therefore, direct measurement of target engagement in a cellular setting is paramount to bridge the gap between in vitro potency and in vivo pharmacological effects.[10]
This guide will focus on a multi-faceted approach to target engagement validation, emphasizing the importance of employing orthogonal methods to build a compelling and irrefutable case for a compound's mechanism of action.
Comparative Analysis of Target Engagement Validation Methods
The choice of a target engagement assay is dictated by several factors, including the nature of the target protein (e.g., enzyme, receptor, structural protein), the availability of specific reagents, desired throughput, and the stage of the drug discovery project.[1][11] Below is a comparative overview of key methodologies.
| Method | Principle | Compound Modification Required? | Environment | Throughput | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[12][13] | No | In cellulo, Cell lysates, Tissues[14] | Medium to High | Confirms target engagement in a physiological context; label-free.[5][15] | Requires specific antibodies or mass spectrometry for detection; not all proteins exhibit a thermal shift.[1][16] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[17][18] | No | In vitro | High | Provides real-time kinetic data (association and dissociation rates); high sensitivity.[11][19] | Requires immobilization of the target protein, which may affect its conformation; not a cellular assay.[11] |
| Enzymatic Assays | Measures the modulation of an enzyme's catalytic activity by the compound.[20] | No | In vitro, Cell lysates | High | Direct measure of functional consequence of binding; well-suited for high-throughput screening.[7][21] | Indirect measure of direct binding; may not be applicable to non-enzymatic targets.[20] |
| Photoaffinity Labeling (PAL) | A photoreactive group on the compound covalently crosslinks to the target protein upon UV irradiation.[1] | Yes (photoreactive group and reporter tag) | In cellulo, In vitro | Low to Medium | Directly identifies the binding protein; can help in target deconvolution.[1][10] | Compound modification may alter binding affinity; potential for non-specific crosslinking. |
| In-Cell Target Engagement Assays (e.g., InCELL Pulse™) | Based on protein thermal stability or protein turnover, often using reporter systems like enzyme fragment complementation.[9] | No (but target protein is tagged) | In cellulo | High | Quantitative measurement of cellular potency; amenable to high-throughput screening.[22] | Requires genetic modification of the target protein. |
Experimental Workflows and Protocols
A logical and robust workflow for validating the target engagement of a novel piperidine derivative is crucial. The following diagram illustrates a recommended experimental cascade.
Caption: A multi-step workflow for target engagement validation.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps for performing a CETSA experiment to validate the in-cell engagement of a piperidine derivative.[5][23]
Objective: To determine if the test compound stabilizes its putative target protein against thermal denaturation in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound derivative (test compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[14]
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples. Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.[4]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.[13]
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol provides a framework for using SPR to characterize the binding kinetics of the piperidine derivative to its purified target protein.[24][25]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the compound-target interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
This compound derivative (test compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Target Immobilization: Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.[26]
-
Compound Injection: Prepare a series of dilutions of the test compound in running buffer. Inject the compound solutions over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the binding response (in Resonance Units, RU) in real-time. The association phase occurs during compound injection, and the dissociation phase begins when the injection is stopped and only running buffer flows over the surface.[18]
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the compound-target interaction (e.g., a low pH buffer) to remove the bound compound.[18]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka, kd) and the affinity (KD).[19]
Signaling Pathways and Logical Relationships
Understanding the biological context of target engagement is crucial. For instance, if the piperidine derivative is hypothesized to be a kinase inhibitor, validating target engagement should be followed by assessing the modulation of downstream signaling pathways.[27]
Caption: Kinase inhibition signaling pathway.
Conclusion
The validation of target engagement is a non-negotiable, pivotal step in the development of novel therapeutics such as derivatives of this compound. A singular experimental approach is seldom sufficient to definitively prove on-target activity. Instead, a thoughtfully designed combination of orthogonal, robust methodologies, as outlined in this guide, is essential. By integrating in vitro biophysical techniques like SPR with in cellulo methods such as CETSA, researchers can build a compelling, multi-faceted case for a compound's mechanism of action. This rigorous, evidence-based approach not only de-risks drug development programs but also accelerates the translation of promising chemical matter into clinically impactful medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Critical Needs in Cellular Target Engagement [discoverx.com]
- 10. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 18. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 21. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy [mdpi.com]
- 25. molbiolcell.org [molbiolcell.org]
- 26. mdpi.com [mdpi.com]
- 27. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper handling and disposal of complex molecules like Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate are paramount to ensuring a safe laboratory environment and minimizing our ecological impact. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this halogenated piperidine derivative, grounded in established safety protocols and regulatory compliance.
Understanding the Compound: A Risk-Based Approach
This compound is a synthetic organic compound characterized by a piperidine core, a benzyl group, and geminal fluorine atoms.[1] While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural motifs provide critical clues for its classification and handling as a hazardous waste. The presence of fluorine atoms places it in the category of halogenated organic compounds, which have specific disposal requirements.[2][3][4] Furthermore, the piperidine ring, a heterocyclic amine, suggests potential toxicity and reactivity that must be carefully managed.[5][6][7][8][9]
Core Principles of Disposal
The disposal of any laboratory chemical waste is governed by a set of fundamental principles aimed at preventing harm to personnel and the environment. These include:
-
Segregation: Never mix incompatible waste streams. This is crucial for preventing dangerous reactions.[10]
-
Containment: Use appropriate, clearly labeled, and sealed containers for all chemical waste.[11]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[12][13]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Waste Classification and Segregation
Proper segregation is the most critical step in safe chemical waste management. Based on its structure, this compound should be treated as a halogenated organic waste .
-
Action: Designate a specific waste container for halogenated organic solvents and solids. This container must be clearly labeled "Halogenated Waste" and list all its contents.[2][3] Do not mix this waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.[3][4]
Waste Accumulation and Storage
All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Container Selection: Use a container made of a material compatible with the chemical. For organic solvents, this is typically a glass or high-density polyethylene (HDPE) container with a secure screw cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[11] Ensure secondary containment is in place to capture any potential leaks.
Disposal Workflow Diagram
References
- 1. huang.lookchem.com [huang.lookchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. nj.gov [nj.gov]
- 9. chemos.de [chemos.de]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. acs.org [acs.org]
- 13. store.astm.org [store.astm.org]
Personal protective equipment for handling Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Comprehensive Safety and Handling Guide: Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
This guide provides essential safety protocols, operational procedures, and disposal plans for this compound (CAS No. 1067915-34-7). As a specialized synthetic compound, detailed hazard information is limited.[1] Therefore, this document synthesizes best practices from handling structurally similar compounds, including piperidine derivatives and halogenated organic molecules, to ensure the highest degree of safety for all laboratory personnel.
Hazard Assessment and Triage
The piperidine moiety suggests potential for toxicity if swallowed, inhaled, or absorbed through the skin, and it may cause severe skin and eye irritation or burns.[2][3][4][5] The presence of geminal fluorine atoms adjacent to a ketone can enhance the electrophilicity of the carbonyl group, potentially leading to unusual reactivity or hydration.[6] As a halogenated organic compound, it requires specific disposal procedures to minimize environmental impact.[7][8][9]
Inferred Hazard Profile:
| Hazard Type | Inferred Risk | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on the known hazards of piperidine derivatives.[4] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | A common hazard for piperidine-based compounds.[10] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | Based on piperidine and related carboxylate compounds.[10][11] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of vapors or aerosols should be avoided.[10] |
| Environmental Hazard | Requires specialized disposal as a halogenated organic compound. | To prevent environmental contamination.[7][8][9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on guidelines for handling hazardous organic chemicals and piperidine derivatives.
Core PPE Requirements:
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides resistance to a broad range of organic chemicals. Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.[4][5] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes and aerosols. Standard safety glasses are insufficient.[5][11] |
| Skin and Body Protection | A flame-retardant lab coat and a chemical-resistant apron. | A complete suit protecting against chemicals is recommended for larger quantities.[5] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors is necessary.[2][5] |
Operational Protocols: From Benchtop to Disposal
Adherence to a strict operational workflow minimizes exposure and ensures procedural integrity.
Handling and Storage
-
Ventilation is Key : All handling of this compound, including weighing and transfers, must be conducted within a properly functioning chemical fume hood.[2]
-
Controlled Environment : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] The container must be kept tightly sealed.
-
Static Discharge Prevention : Take precautionary measures against static discharges, especially when handling larger quantities.[3]
Disposal Plan: Segregation and Compliance
Proper disposal of halogenated organic compounds is critical for environmental safety and regulatory compliance.
-
Waste Segregation : Do not mix halogenated waste with non-halogenated waste streams.[7][8] This is crucial as the disposal methods and costs differ significantly.[9]
-
Container Management : Collect all waste containing this compound in a designated, clearly labeled, and sealed container. The label should read "Halogenated Organic Waste" and list the chemical constituents.[7][12]
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must be disposed of as solid hazardous waste in a labeled, sealed container.[12]
Emergency Procedures: Spill and Exposure Management
Rapid and informed action is critical in the event of an emergency.
Spill Response Workflow
The following workflow outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
References
- 1. lookchem.com [lookchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. scispace.com [scispace.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




